1-Methoxy-1h-indazol-7-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-methoxyindazol-7-ol |
InChI |
InChI=1S/C8H8N2O2/c1-12-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3 |
InChI Key |
AYFJCXBOUCBGLH-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C=CC=C2O)C=N1 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of 1-Methoxy-1h-indazol-7-ol
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Methoxy-1h-indazol-7-ol. At present, there is no publicly available research detailing its biological targets, associated signaling pathways, or quantitative pharmacological data.
While the indazole scaffold is a common motif in many biologically active compounds, and various substituted methoxy-indazoles have been investigated for a range of therapeutic applications, data pertaining specifically to the 1-methoxy-7-hydroxy substitution pattern is not available in the current scientific literature.
This guide is intended for researchers, scientists, and drug development professionals. However, due to the absence of specific experimental data for this compound, this document will outline the general biological activities of related indazole-containing compounds to provide a potential framework for future investigation. It is crucial to emphasize that these are not the confirmed mechanisms for the requested compound and should be treated as hypothetical starting points for research.
General Biological Activities of Indazole Derivatives
Indazole derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological effects. The specific activity is highly dependent on the substitution pattern on the indazole ring. Some of the well-documented activities of related compounds include:
-
Kinase Inhibition: Many indazole-containing molecules act as inhibitors of various protein kinases, which are crucial regulators of cellular processes. By blocking the activity of specific kinases, these compounds can interfere with signaling pathways implicated in diseases such as cancer and inflammation.
-
Receptor Modulation: Certain indazole derivatives have been found to modulate the activity of cellular receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. This can lead to a wide range of physiological responses.
-
Enzyme Inhibition: Besides kinases, other enzymes can be targeted by indazole-based compounds. For example, some have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) or histone deacetylases (HDACs).
Potential Starting Points for Investigation
Given the lack of direct data, a rational approach to elucidating the mechanism of action of this compound would involve a series of screening and profiling experiments.
Experimental Workflow for Target Identification
The following diagram outlines a potential experimental workflow to identify the biological target(s) of this compound.
In-depth Technical Guide: Biological Activity of 1-Methoxy-1h-indazol-7-ol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction to 1-Methoxy-1h-indazol-7-ol
This compound is a heterocyclic organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol [1]. Its structure consists of an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. In this specific derivative, a methoxy group is attached at the 1-position of the indazole ring, and a hydroxyl group is present at the 7-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Biological Activity of the Indazole Scaffold
While no specific biological activity data has been reported for this compound, the indazole nucleus is a prominent feature in many biologically active compounds. Indazole derivatives have been extensively explored in medicinal chemistry and have demonstrated a wide array of pharmacological effects.
Numerous FDA-approved small molecule anti-cancer drugs feature the indazole scaffold[2]. Research has shown that certain indazole derivatives can inhibit cell proliferation and colony formation in cancer cell lines, induce apoptosis through pathways involving caspase-3 and Bax, and disrupt cancer cell migration and invasion[2]. The potential for some indazole compounds to act as tyrosine kinase inhibitors has also been suggested[2].
Furthermore, the indazole scaffold is associated with a broad spectrum of other biological activities, including:
-
Anti-inflammatory
-
Antiprotozoal
-
Antihypertensive
-
Antifungal[3]
-
Antibacterial
-
Anti-HIV[3]
-
Antiplatelet[3]
For instance, some 2,3-diphenyl-2H-indazole derivatives have shown in vitro activity against Candida albicans and Candida glabrata[3].
Quantitative Data
A thorough search of scientific databases reveals no publicly available quantitative bioactivity data, such as IC50, EC50, or Ki values, specifically for this compound.
Experimental Protocols
Due to the absence of published research on the biological activity of this compound, there are no specific experimental protocols to report.
Signaling Pathways and Mechanisms of Action
There is no information available regarding the signaling pathways or specific mechanisms of action for this compound.
Conclusion and Future Directions
Currently, this compound is a poorly characterized compound from a biological perspective. While its chemical structure is defined, its effects on biological systems remain to be elucidated. The well-documented and diverse bioactivities of the parent indazole scaffold suggest that this compound could potentially exhibit interesting pharmacological properties.
Future research efforts would be necessary to explore the biological profile of this compound. Initial steps should include in vitro screening against a panel of common biological targets, such as kinases and other enzymes, as well as cytotoxicity assays in various cell lines. Should any significant activity be identified, further studies to determine its mechanism of action and potential therapeutic applications would be warranted. The synthesis and biological evaluation of a series of related analogs could also provide valuable structure-activity relationship (SAR) data.
Given the current landscape, this compound represents an unexplored area within the broader and highly active field of indazole chemistry.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Methoxy-1h-indazol-7-ol and a Related Isomer
Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 1-Methoxy-1h-indazol-7-ol did not yield any specific results within publicly available scientific literature and databases. This suggests that the compound may be novel, not yet fully characterized, or the data is not widely disseminated.
As a result, this guide provides a detailed overview of the available spectroscopic data for a closely related structural isomer, 7-Methoxy-1H-indazole , to serve as a valuable reference for researchers, scientists, and drug development professionals. Furthermore, general experimental protocols for the spectroscopic techniques are provided.
No information regarding signaling pathways or experimental workflows involving this compound was found.
Structural Isomers
To prevent any confusion, the chemical structures of the requested compound, this compound, and the reference isomer, 7-Methoxy-1H-indazole, are illustrated below. The key difference is the position of the methoxy group: on the nitrogen at position 1 in the target compound, and on the benzene ring at position 7 in the reference isomer.
Spectroscopic Data for 7-Methoxy-1H-indazole
The following tables summarize the available spectroscopic data for 7-Methoxy-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for 7-Methoxy-1H-indazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data for 7-Methoxy-1H-indazole
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Infrared (IR) Spectroscopy Data
Table 3: IR Spectroscopic Data for 7-Methoxy-1H-indazole
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available | - |
Note: While a specific IR spectrum for 7-Methoxy-1H-indazole was not found, typical IR spectra of N-H containing aromatic heterocycles would show N-H stretching vibrations, C-H aromatic stretching, C=C and C=N ring stretching, and C-O stretching from the methoxy group.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 7-Methoxy-1H-indazole
| m/z | Interpretation |
| 148.17 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring NMR spectra of a solid sample like an indazole derivative is as follows:
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial to avoid signal overlap with the compound's peaks.
-
Instrumentation: The sample is transferred to an NMR tube and placed in the NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR , the spectrum is typically acquired over a range of 0-12 ppm. Parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , the spectrum is acquired over a wider range, typically 0-200 ppm. Due to the lower natural abundance of ¹³C, a greater number of scans is usually required. Proton decoupling is commonly used to simplify the spectrum.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used:
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The ATR crystal with the sample or the KBr pellet is placed in the sample compartment of the IR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is also recorded and subtracted from the sample spectrum.[1]
-
Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of small organic molecules:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), which can then fragment into smaller ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a novel compound like this compound is outlined below.
References
In-Silico Modeling of 1-Methoxy-1h-indazol-7-ol Interactions: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the in-silico methodologies for characterizing the interactions of the novel compound, 1-Methoxy-1h-indazol-7-ol. Due to the limited publicly available data on the specific biological targets of this molecule, this paper presents a hypothetical study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-established target in oncology for which indazole derivatives have shown inhibitory activity. The protocols detailed herein are designed to be broadly applicable to the in-silico analysis of small molecule-protein interactions, from initial binding pose prediction to the elucidation of binding energetics and dynamics. This guide is intended to serve as a practical resource for researchers engaged in computational drug discovery and molecular modeling.
Introduction
This compound is a small molecule with the chemical formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . The indazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets, including a significant number of protein kinases.[1][2] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Inhibition of VEGFR2 is a validated therapeutic strategy in oncology. Given that various indazole derivatives have been developed as kinase inhibitors, this guide will use VEGFR2 as a representative target to illustrate a robust in-silico workflow for assessing the potential of this compound as a therapeutic agent.
This document will provide detailed protocols for:
-
Ligand and Protein Preparation: Preparing the small molecule and the protein target for computational analysis.
-
Molecular Docking: Predicting the preferred binding orientation of the ligand within the protein's active site.
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the protein-ligand complex over time.
-
Binding Free Energy Calculations: Estimating the strength of the interaction between the ligand and the protein.
In-Silico Modeling Workflow
The following diagram outlines the general workflow for the in-silico analysis of this compound with its hypothetical target, VEGFR2.
Caption: A high-level overview of the in-silico modeling pipeline.
Experimental Protocols
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound and VEGFR2 for docking and simulation.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound can be generated using a molecular builder such as Avogadro or ChemDraw.
-
Perform an initial geometry optimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a standard format like .mol2 or .sdf.
-
Assign partial charges using a method like Gasteiger-Hückel.
-
-
Protein Preparation:
-
Download the crystal structure of VEGFR2 from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign protonation states to ionizable residues at a physiological pH (7.4).
-
Perform a restrained energy minimization to relieve any steric clashes introduced during hydrogen addition.
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound within the ATP-binding site of VEGFR2.
Protocol (using AutoDock Vina):
-
Prepare Receptor and Ligand Files:
-
Convert the prepared protein and ligand structures to the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom types.
-
-
Define the Binding Site (Grid Box):
-
Identify the ATP-binding site of VEGFR2. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Define a grid box that encompasses the entire binding site. The size of the box should be sufficient to allow the ligand to rotate and translate freely.
-
-
Configure and Run Docking:
-
Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
-
Execute the docking run using the AutoDock Vina command-line interface.
-
-
Analyze Docking Results:
-
The output will be a set of predicted binding poses ranked by their docking scores (binding affinities in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Molecular Dynamics (MD) Simulations
Objective: To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior in a simulated physiological environment.
Protocol (using GROMACS):
-
System Preparation:
-
Select the most promising binding pose from the molecular docking results.
-
Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.
-
Combine the protein and ligand into a single complex.
-
Place the complex in a periodic box of appropriate size and solvate it with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove any steric clashes between the complex and the solvent.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Gradually release the position restraints on the protein and ligand.
-
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy files at regular intervals.
-
Binding Free Energy Calculations
Objective: To calculate the binding free energy of this compound to VEGFR2, providing a more accurate estimation of binding affinity than docking scores.
Protocol (using MM/PBSA):
-
Trajectory Analysis:
-
Extract snapshots from the production MD trajectory. Ensure that the frames used are from the stable portion of the simulation.
-
-
MM/PBSA Calculation:
-
For each snapshot, calculate the following energy terms:
-
The free energy of the protein-ligand complex.
-
The free energy of the protein alone.
-
The free energy of the ligand alone.
-
-
The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
Each free energy term (G) is composed of:
-
Molecular Mechanics Energy (EMM): Bonded, van der Waals, and electrostatic interactions in the gas phase.
-
Solvation Free Energy (G_solv): Comprising a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area).
-
Entropic Contribution (TΔS): Often estimated through methods like normal mode analysis, though this is computationally expensive and sometimes omitted for relative binding energy comparisons.
-
Data Presentation
The quantitative results from the in-silico analyses should be summarized in a clear and concise manner.
| Parameter | Value | Unit | Description |
| Molecular Docking | |||
| Docking Score | -9.5 | kcal/mol | Predicted binding affinity from AutoDock Vina. |
| MD Simulation | |||
| RMSD (Protein Backbone) | 2.1 ± 0.3 | Å | Root Mean Square Deviation of the protein backbone over the simulation. |
| RMSD (Ligand) | 1.5 ± 0.2 | Å | Root Mean Square Deviation of the ligand relative to the protein binding site. |
| Binding Free Energy (MM/PBSA) | |||
| ΔG_bind | -35.8 ± 4.2 | kcal/mol | Total binding free energy. |
| ΔE_vdw | -45.2 | kcal/mol | van der Waals contribution to binding. |
| ΔE_elec | -15.7 | kcal/mol | Electrostatic contribution to binding. |
| ΔG_polar_solv | 30.5 | kcal/mol | Polar solvation energy contribution. |
| ΔG_nonpolar_solv | -5.4 | kcal/mol | Nonpolar solvation energy contribution. |
Visualizations
VEGFR2 Signaling Pathway
The following diagram illustrates a simplified representation of the VEGFR2 signaling pathway, which would be inhibited by a potent antagonist.
References
Review of 1-Methoxy-1h-indazol-7-ol and the Related Compound 7-Methoxy-1H-indazole: A Technical Guide
Disclaimer: Initial literature searches for 1-Methoxy-1h-indazol-7-ol yielded limited publicly available scientific data. This guide presents the available physicochemical properties for this compound. To provide a comprehensive technical overview as requested, this document also includes an in-depth review of the structurally related and more extensively researched compound, 7-Methoxy-1H-indazole . This allows for a detailed exploration of synthesis, biological activity, and experimental protocols within the indazole chemical class.
Part 1: this compound
Limited information is available for this compound in peer-reviewed scientific literature. The primary source of data comes from commercial suppliers.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1.[1]
| Property | Value | Reference |
| Molecular Formula | C8H8N2O2 | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| IUPAC Name | 1-methoxyindazol-7-ol | [1] |
| Canonical SMILES | CON1C2=C(C=CC=C2O)C=N1 | [1] |
| InChI Key | AYFJCXBOUCBGLH-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Exact Mass | 164.058577502 g/mol | [1] |
Synthesis, Experimental Protocols, and Biological Activity
Currently, there is a notable absence of detailed experimental protocols, synthesis methods, biological activity data, and associated signaling pathways for this compound in the public domain.
Part 2: 7-Methoxy-1H-indazole: A Closely Related Analog
Due to the limited data on this compound, this section provides a detailed technical review of 7-Methoxy-1H-indazole. This compound shares the core indazole structure with a methoxy group on the benzene ring, making it a relevant and well-documented substitute for understanding the potential chemistry and biological applications of this class of molecules.
Physicochemical Properties of 7-Methoxy-1H-indazole
| Property | Value | Reference |
| Molecular Formula | C8H8N2O | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| CAS Number | 133841-05-1 | |
| Purity | 97% | [2] |
| InChI Key | QCBANHQTMCETBI-UHFFFAOYSA-N | [2] |
Synthesis of Indazole Derivatives
The synthesis of the indazole core can be achieved through various methods. A general and widely used approach is the Jacobson indazole synthesis, which involves the cyclization of 2-methyl- or 2-acyl-phenylhydrazines. Another common method is the reaction of o-toluidine derivatives.
While a specific protocol for 7-Methoxy-1H-indazole is not detailed in the provided search results, a general procedure for the synthesis of substituted 1H-indazoles can be adapted. One such method involves a silver-mediated intramolecular oxidative C-H bond amination.[3][4]
Materials:
-
Substituted N-aryl-N-arylhydrazide
-
Silver triflimide (AgNTf2)
-
Copper(II) acetate (Cu(OAc)2)
-
1,2-dichloroethane (DCE)
Procedure:
-
To a reaction vessel, add the substituted N-aryl-N-arylhydrazide (0.3 mmol, 1.0 equiv).
-
Add Cu(OAc)2 (0.5 equiv) and AgNTf2 (3.0 equiv).
-
Add 1,2-dichloroethane (1.0 mL).
-
Seal the vessel and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel to yield the 1H-indazole product.
Below is a generalized workflow for this synthetic approach.
Biological Activity and Mechanism of Action
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[5][6][7]
7-Methoxy-1H-indazole has been identified as an inhibitor of nitric oxide synthase (NOS), specifically the brain isoform (nNOS).[8] Nitric oxide synthases are enzymes responsible for the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes. Inhibition of nNOS can have implications in neurodegenerative diseases and other neurological conditions.
The general mechanism of action for many indazole-based kinase inhibitors involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
The following diagram illustrates a simplified, general mechanism of how an indazole-based kinase inhibitor might function.
Quantitative Data
While specific IC50 or Ki values for 7-Methoxy-1H-indazole were not found in the initial search, various other indazole derivatives have been evaluated for their biological activities. For instance, a series of 1H-indazole derivatives showed potent growth inhibitory activity against several cancer cell lines with IC50 values in the micromolar to nanomolar range.[6][7]
Analytical Data
The characterization of indazole derivatives typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum of a related compound, methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, shows characteristic signals for the aromatic protons of the indazole core and the methoxy group.[3][4] A ¹H NMR spectrum for 7-Methoxyindazole is available through chemical suppliers.[9]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, distinct peaks are observed for the carbonyl carbon, the aromatic carbons, and the methoxy carbons.[3][4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[3][4]
This guide provides a comprehensive overview based on the available literature. Further research into this compound is required to fully elucidate its chemical and biological properties. The information on 7-Methoxy-1H-indazole serves as a valuable reference for researchers interested in this class of compounds.
References
- 1. Buy this compound [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. genophore.com [genophore.com]
- 9. 7-Methoxyindazole(133841-05-1) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methoxy-1H-indazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Methoxy-1H-indazol-7-ol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing from the readily available starting material, 2-methyl-3-nitroaniline. The protocol outlines the synthesis of the intermediate, 7-hydroxy-1H-indazole, followed by a regioselective N-methoxylation to yield the final product. This document includes comprehensive experimental procedures, data tables for quantitative analysis, and a visual representation of the synthetic workflow.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. The targeted compound, this compound, possesses a unique substitution pattern that makes it a valuable building block for the synthesis of novel therapeutic agents. The protocol detailed herein provides a practical and reproducible method for its preparation in a laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2-methyl-3-nitroaniline. The key transformations involve the formation of the indazole ring system, conversion of the amino group to a hydroxyl group, and finally, N-methoxylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Amino-1H-indazole
This procedure is adapted from established methods for the synthesis of substituted indazoles from nitroanilines.
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation: Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is achieved, keeping the temperature below 20 °C. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Quantitative Data for the Synthesis of 7-Amino-1H-indazole
| Parameter | Value |
| Starting Material | 2-Methyl-3-nitroaniline |
| Molecular Weight | 152.15 g/mol |
| Product | 7-Amino-1H-indazole |
| Molecular Weight | 133.15 g/mol |
| Typical Yield | 60-70% |
| Appearance | Off-white to light brown solid |
| Melting Point | 157-163 °C[1] |
Step 2: Synthesis of 7-Hydroxy-1H-indazole
This step involves the conversion of the amino group of 7-amino-1H-indazole to a hydroxyl group via a Sandmeyer-type reaction.
Materials:
-
7-Amino-1H-indazole
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 7-amino-1H-indazole (1.0 eq) in a dilute solution of sulfuric acid at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes.
-
Hydrolysis: Slowly add the diazonium salt solution to a flask containing boiling water. The nitrogen gas will evolve. Continue heating for 1 hour to ensure complete hydrolysis.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. The crude 7-hydroxy-1H-indazole can be purified by recrystallization or column chromatography.
Table 2: Quantitative Data for the Synthesis of 7-Hydroxy-1H-indazole
| Parameter | Value |
| Starting Material | 7-Amino-1H-indazole |
| Molecular Weight | 133.15 g/mol |
| Product | 7-Hydroxy-1H-indazole |
| Molecular Weight | 134.14 g/mol |
| Typical Yield | 50-60% |
| Appearance | Light brown solid |
Step 3: Synthesis of this compound
This final step involves the regioselective N-methoxylation of 7-hydroxy-1H-indazole. The N1 position is generally more nucleophilic and sterically accessible for alkylation in indazoles.
Materials:
-
7-Hydroxy-1H-indazole
-
Methoxyamine
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 7-hydroxy-1H-indazole (1.0 eq) in pyridine and cool the solution to 0 °C.
-
N-Methoxylation: Add methoxyamine (1.2 eq) to the solution. Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Work-up and Isolation: Dilute the reaction mixture with dichloromethane and wash with 1 M hydrochloric acid to remove pyridine. Then, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.
Table 3: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 7-Hydroxy-1H-indazole |
| Molecular Weight | 134.14 g/mol |
| Product | This compound |
| Molecular Weight | 164.16 g/mol |
| Typical Yield | 40-50% |
| Appearance | Pale yellow solid |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and key transformations in the synthesis protocol.
Caption: Logical flow of the synthesis protocol.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and used immediately after preparation.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Melting Point Analysis: To assess the purity of the solid compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
This comprehensive protocol provides a robust method for the synthesis of this compound, facilitating further research and development in the field of medicinal chemistry.
References
Application Notes and Protocols for 1-Methoxy-1h-indazol-7-ol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1h-indazol-7-ol is a small molecule with potential for biological activity. Its core indazole structure is found in a variety of bioactive compounds, including kinase inhibitors. These application notes provide a comprehensive guide for the initial characterization of this compound in common cell-based assays. The following protocols are designed to assess its effects on cell viability, apoptosis, and to investigate its potential mechanism of action through signaling pathway analysis. While specific data for this compound is not publicly available, the methodologies and data presentation formats provided herein serve as a robust template for its evaluation.
Chemical Properties
| Property | Value |
| Molecular Formula | C8H8N2O2[1] |
| Molecular Weight | 164.16 g/mol [1] |
| Canonical SMILES | CON1C2=C(C=CC=C2O)C=N1[1] |
| InChI Key | AYFJCXBOUCBGLH-UHFFFAOYSA-N[1] |
I. Cell Viability and Cytotoxicity Assays
A primary step in characterizing a new compound is to determine its effect on cell viability and to establish a dose-response curve. The following protocols describe the use of MTT and MTS assays, which are reliable methods for assessing cell metabolic activity as an indicator of viability.[2][3]
A. MTT Assay Protocol
The MTT assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2]
Materials:
-
Cells of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[4]
B. MTS Assay Protocol
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan product that is soluble in cell culture medium.[2][3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound.
-
Incubate for the desired time period.
-
Record the absorbance at 490 nm using a microplate reader.[2][4]
Data Presentation: Illustrative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents hypothetical IC50 values for this compound in two different cell lines after 48 hours of treatment.
| Cell Line | Assay | IC50 (µM) |
| MCF-7 | MTT | 15.2 |
| HeLa | MTS | 22.5 |
II. Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay can be performed followed by flow cytometry analysis.
A. Annexin V/PI Staining Protocol
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation: Illustrative Apoptosis Data
The following table summarizes hypothetical data from an Annexin V/PI assay on MCF-7 cells treated with this compound for 48 hours.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| This compound (15 µM) | 45.3 | 35.2 | 15.1 | 4.4 |
III. Western Blotting for Signaling Pathway Analysis
Given that many indazole derivatives are kinase inhibitors, Western blotting can be used to investigate the effect of this compound on key signaling proteins. This protocol provides a general framework for assessing the phosphorylation status of a target protein.
A. Western Blot Protocol
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.[5][7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.
Data Presentation: Illustrative Western Blot Data
The following table shows hypothetical densitometry data for a phosphorylated kinase (p-Kinase) relative to the total kinase (T-Kinase) in cells treated with this compound.
| Treatment | p-Kinase / T-Kinase Ratio (Arbitrary Units) |
| Vehicle Control | 1.00 |
| This compound (15 µM) | 0.35 |
IV. Visualizations
Experimental Workflow for Cell Viability Assays
References
- 1. Buy this compound [smolecule.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Quantitative Analysis of 1-Methoxy-1h-indazol-7-ol using High-Performance Liquid Chromatography (HPLC)
Introduction
1-Methoxy-1h-indazol-7-ol is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in various sample matrices.
Chemical Information
| Property | Value |
| IUPAC Name | 1-methoxyindazol-7-ol |
| Molecular Formula | C8H8N2O2[1] |
| Molecular Weight | 164.16 g/mol [1] |
| CAS Number | Not readily available |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (To be optimized based on UV scan) |
| Run Time | 10 minutes |
Method Validation Parameters
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | 98-102% recovery |
| Precision (Repeatability & Intermediate) | RSD < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank matrix |
| Robustness | Insensitive to small variations in method parameters |
Experimental Protocol: HPLC Quantification of this compound
1. Objective
To provide a detailed procedure for the quantitative analysis of this compound using HPLC with UV detection.
2. Materials and Reagents
-
This compound reference standard
-
HPLC grade Methanol
-
HPLC grade water
-
0.45 µm syringe filters
3. Instrument and Equipment
-
High-Performance Liquid Chromatograph with UV Detector
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Sonicator
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug substances, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step will be necessary.
5. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Alternative Method: LC-MS/MS for Higher Sensitivity
For applications requiring lower detection limits, such as in bioanalysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. LC-MS/MS offers superior sensitivity and selectivity.[2][3]
Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing a standard solution. Precursor ion will be [M+H]⁺ (m/z 165.1). Product ions will be determined from fragmentation. |
| Collision Energy | To be optimized |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile |
Logical Relationship of Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
Application Notes and Protocols for In Vivo Studies with 1-Methoxy-1h-indazol-7-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methoxy-1h-indazol-7-ol is a small molecule belonging to the indazole class of compounds. While specific in vivo data for this particular molecule is not extensively documented in publicly available literature, the indazole scaffold is a common feature in a variety of biologically active compounds, including those with anti-inflammatory and anti-cancer properties.[1][2][3] This document provides a detailed, hypothetical experimental design for the in vivo evaluation of this compound, drawing upon established methodologies for related indazole derivatives. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
Predicted Biological Activity
Based on the known activities of structurally similar indazole derivatives, this compound is postulated to possess anti-inflammatory properties.[1][4] Indazole derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[1][4] Therefore, the following experimental designs are focused on evaluating the anti-inflammatory efficacy of this compound in a preclinical model of acute inflammation.
Experimental Design: In Vivo Anti-Inflammatory Activity
Objective: To investigate the dose-dependent anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats.
Animal Model: Male Wistar rats (180-220g) will be used for this study. Animals will be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Groups:
| Group | Treatment | Dosage | Route of Administration | Number of Animals (n) |
| 1 | Vehicle (0.5% CMC) | 10 mL/kg | Oral (p.o.) | 6 |
| 2 | This compound | 10 mg/kg | Oral (p.o.) | 6 |
| 3 | This compound | 30 mg/kg | Oral (p.o.) | 6 |
| 4 | This compound | 100 mg/kg | Oral (p.o.) | 6 |
| 5 | Indomethacin (Standard) | 10 mg/kg | Oral (p.o.) | 6 |
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo anti-inflammatory study.
Detailed Experimental Protocols
1. Preparation of Dosing Solutions:
-
Vehicle: Prepare a 0.5% (w/v) solution of Carboxymethyl Cellulose (CMC) in sterile distilled water.
-
This compound: Suspend the required amount of this compound in the 0.5% CMC vehicle to achieve the final concentrations of 1, 3, and 10 mg/mL (for 10, 30, and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Use a mortar and pestle to ensure a fine, uniform suspension.
-
Indomethacin: Prepare a suspension of Indomethacin in 0.5% CMC at a concentration of 1 mg/mL for the 10 mg/kg dose.
2. Carrageenan-Induced Paw Edema:
-
Fast the rats overnight before the experiment, with free access to water.
-
Administer the respective treatments (Vehicle, this compound, or Indomethacin) orally via gavage.
-
Thirty minutes after treatment administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
3. Euthanasia and Tissue Collection:
-
At the end of the experiment (5 hours post-carrageenan injection), euthanize the animals by CO2 asphyxiation followed by cervical dislocation.
-
Collect blood samples via cardiac puncture for serum separation.
-
Dissect the inflamed paw tissue and immediately store it at -80°C for subsequent biochemical analysis.
4. Biochemical Analysis:
-
Cytokine Measurement: Measure the levels of TNF-α and IL-1β in the serum and in the paw tissue homogenates using commercially available ELISA kits, following the manufacturer's instructions.
-
COX-2 Expression: Analyze the expression of COX-2 in the paw tissue homogenates by Western blotting or immunohistochemistry.
Data Presentation: Illustrative Quantitative Data
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Percentage Inhibition (%) |
| Vehicle (0.5% CMC) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.68 ± 0.04 | 20.0 |
| This compound | 30 | 0.45 ± 0.03** | 47.1 |
| This compound | 100 | 0.28 ± 0.02 | 67.1 |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical. |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-1β (pg/mg tissue) (Mean ± SEM) |
| Vehicle (0.5% CMC) | - | 150.2 ± 12.5 | 210.8 ± 15.2 |
| This compound | 100 | 85.6 ± 9.8 | 115.4 ± 10.1 |
| Indomethacin | 10 | 78.9 ± 8.5 | 102.6 ± 9.7 |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical. |
Postulated Signaling Pathway
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate inflammatory signaling pathways. A postulated pathway for this compound is the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.
Signaling Pathway Diagram
Caption: Postulated mechanism of action via NF-κB pathway inhibition.
Disclaimer: The experimental protocols, data, and signaling pathways described in this document are hypothetical and intended for illustrative purposes. Researchers should conduct their own literature review and pilot studies to validate these methods for this compound. All experiments involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Safe Handling and Storage of 1-Methoxy-1h-indazol-7-ol: Application Notes and Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methoxy-1h-indazol-7-ol was found in the public domain at the time of this writing. The following application notes and protocols are based on safety data for structurally similar indazole derivatives and general laboratory best practices. Researchers, scientists, and drug development professionals should always perform a thorough risk assessment before handling any new or uncharacterized compound and consult with their institution's Environmental Health and Safety (EHS) department.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development.[1][2] As with any novel chemical entity, understanding and implementing safe handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the research. This document provides a comprehensive guide based on available information for analogous compounds.
Hazard Identification and Classification
While specific hazard data for this compound is unavailable, related indazole compounds are classified with the following potential hazards:
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
-
May cause an allergic skin reaction.[4]
It is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Skin Protection | Nitrile or neoprene gloves, a fully buttoned lab coat, and closed-toe shoes. | To prevent skin contact, which may cause irritation or allergic reactions.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols. | To avoid inhalation, which may lead to respiratory tract irritation.[4] |
Handling Procedures
4.1 General Handling Workflow
The following diagram outlines a general workflow for safely handling chemical compounds like this compound.
Caption: General workflow for handling chemical compounds.
4.2 Protocol for Weighing and Preparing a Solution
-
Preparation:
-
Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Don all required PPE as specified in Section 3.0.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the chosen solvent.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper or boat.
-
Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid generating dust.[6]
-
Record the exact weight.
-
-
Dissolution:
-
Place the beaker with the appropriate volume of solvent and a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Start stirring until the compound is fully dissolved.
-
Label the container with the compound name, concentration, solvent, and date.
-
-
Cleanup:
-
Dispose of the used weigh paper and any contaminated materials in the designated solid chemical waste container.
-
Clean the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.[3]
-
Storage Procedures
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Some related compounds are stored at room temperature, while others recommend refrigerated or frozen storage for long-term stability.[5][8][9]
-
Incompatible Materials: Store away from strong oxidizing agents.[4][7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
The following diagram illustrates the principles of safe chemical storage.
Caption: Key principles for safe chemical storage.
Accidental Release and First Aid Measures
6.1 Spill Response
In the event of a spill, follow these general procedures.
Caption: Decision flowchart for chemical spill response.
For a small spill of a solid, carefully sweep or vacuum the material into a sealed container for disposal.[6] Avoid generating dust. For a liquid spill, use an inert absorbent material.[7][10]
6.2 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation persists, get medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam appropriate for the surrounding fire.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3] Do not allow the material to enter sewers or waterways.[6]
Physical and Chemical Properties of Related Compounds
The following table summarizes some of the physical and chemical properties of structurally similar indazole compounds. This data is for reference only and may not be representative of this compound.
| Property | 7-Methoxy-1H-indazole | 4-Methoxy-1H-indazole | 5-Methoxy-1H-indazole | 1H-Indazole, 3-methoxy- |
| Molecular Formula | C8H8N2O | C8H8N2O | C8H8N2O | C8H8N2O |
| Molecular Weight | 148.16 g/mol [11] | 148.16 g/mol [9] | 148.16 g/mol [1] | 148.16 g/mol [12] |
| Appearance | Brown solid[8] | Solid[9] | Light yellow to yellow solid[1] | Not specified |
| Melting Point | 91-92 °C[8] | 117-120 °C[9] | 167 °C[1] | Not specified |
| Boiling Point | 312.5 °C[8] | 313 °C[9] | Not specified | Not specified |
| Storage Temperature | Room Temperature[8] | Room Temperature[9] | Not specified | Not specified |
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. bio-fount.com [bio-fount.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 9. 4-Methoxy-1H-indazole | 351210-06-5 [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. 1H-Indazole, 3-methoxy- (CAS 1848-41-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes and Protocols for High-Throughput Screening of 1-Methoxy-1h-indazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent activity against a range of biological targets, particularly protein kinases. Several indazole-containing compounds have been successfully developed as anti-cancer therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-Methoxy-1h-indazol-7-ol , a novel indazole derivative, to identify and characterize its potential biological activity.
Given the prevalence of indazole derivatives as kinase inhibitors, these protocols will focus on screening this compound for its potential inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology. The methodologies described herein can, however, be adapted for screening against other kinase targets or in different assay formats.
Putative Target Class: Protein Kinases
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of many kinase inhibitors often includes a heterocyclic core that can interact with the ATP-binding pocket of the kinase. Based on the indazole core of this compound, it is hypothesized to be a potential inhibitor of protein kinases.
Data Presentation: In Vitro Activity of Structurally Related Indazole Derivatives
To provide a context for the potential potency of this compound, the following table summarizes the in vitro anti-proliferative and inhibitory activities of various structurally related indazole derivatives from published studies.
| Compound ID | Target Cell Line/Kinase | Assay Type | IC50 (µM) |
| 2f | 4T1 (Mouse Breast Cancer) | Cell Proliferation | 0.23 |
| 2f | A549 (Human Lung Cancer) | Cell Proliferation | 1.15 |
| 2f | HepG2 (Human Liver Cancer) | Cell Proliferation | 0.87 |
| 2f | MCF-7 (Human Breast Cancer) | Cell Proliferation | 0.56 |
| 2f | HCT116 (Human Colon Cancer) | Cell Proliferation | 0.64 |
| 14b | FGFR1 | Kinase Activity | Not Specified |
| 14c | FGFR1 | Kinase Activity | Not Specified |
| 109 | EGFR T790M | Kinase Activity | 0.0053 |
| 109 | EGFR | Kinase Activity | 0.0083 |
| 182 | CYP11B2 | Enzyme Activity | 0.0022 |
| 183 | 5-HT2A | Receptor Binding | 0.018 |
Signaling Pathway: VEGFR-2 Signaling Cascade
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis.
Experimental Protocols
Two primary high-throughput screening assays are detailed below: a biochemical assay to directly measure the inhibition of VEGFR-2 kinase activity and a cell-based assay to assess the compound's effect on the proliferation of endothelial cells, which are highly dependent on VEGFR-2 signaling.
Biochemical HTS Assay: VEGFR-2 Kinase Activity (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate peptide by VEGFR-2 kinase.[1]
Principle: The assay measures the transfer of energy from a donor fluorophore (e.g., Europium chelate-labeled anti-phosphotyrosine antibody) to an acceptor fluorophore (e.g., ULight™-labeled peptide substrate). When the substrate is phosphorylated by VEGFR-2, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Experimental Workflow:
Materials and Reagents:
-
Compound: this compound dissolved in 100% DMSO.
-
Enzyme: Recombinant human VEGFR-2 kinase domain.
-
Substrate: ULight™-labeled poly-GT peptide substrate.
-
Antibody: Europium (Eu)-labeled anti-phosphotyrosine antibody.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Stop/Detection Buffer: Buffer containing EDTA to stop the kinase reaction and the Eu-labeled antibody.
-
Plates: Low-volume 384-well white microplates.
-
Positive Control: A known VEGFR-2 inhibitor (e.g., Sunitinib).
-
Negative Control: DMSO.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution, positive control, or DMSO into the appropriate wells of a 384-well plate.
-
-
Enzymatic Reaction:
-
Prepare a master mix of VEGFR-2 kinase and ULight™-peptide substrate in assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well.
-
Prepare a solution of ATP in assay buffer.
-
To initiate the reaction, add 5 µL of the ATP solution to each well. The final concentration of ATP should be at or near the Km for VEGFR-2.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection mix by diluting the Eu-labeled anti-phosphotyrosine antibody in the stop/detection buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (cryptate) and 665 nm (ULight™).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based HTS Assay: Endothelial Cell Proliferation (ATP Content)
This protocol measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) using a luminescent ATP-based readout.
Principle: The amount of ATP in a cell population is directly proportional to the number of viable, metabolically active cells. A decrease in ATP levels in HUVECs treated with the compound, particularly in the presence of VEGF, suggests inhibition of proliferation, potentially through the VEGFR-2 pathway.
Experimental Workflow:
Materials and Reagents:
-
Compound: this compound dissolved in 100% DMSO.
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Media: Endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors, including VEGF. For the assay, a basal medium with low serum and supplemented with a defined concentration of VEGF will be used.
-
Reagent: Luminescent cell viability reagent (e.g., CellTiter-Glo®).
-
Plates: 384-well clear-bottom white microplates, tissue culture treated.
-
Positive Control: A known inhibitor of HUVEC proliferation (e.g., Sunitinib).
-
Negative Control: DMSO.
Protocol:
-
Cell Seeding:
-
Trypsinize and count HUVECs.
-
Resuspend the cells in basal medium containing a low percentage of serum.
-
Seed the cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of media.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and controls in basal medium.
-
Add 10 µL of the compound dilutions to the respective wells. The final DMSO concentration should be ≤ 0.5%.
-
Add VEGF to all wells (except for a set of no-VEGF controls) to a final concentration that stimulates robust proliferation (e.g., 20 ng/mL).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Luminescence Readout:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of the luminescent cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the DMSO-treated (VEGF-stimulated) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve model.
Conclusion
These detailed application notes and protocols provide a robust framework for the high-throughput screening of this compound. The proposed focus on VEGFR-2 inhibition is a scientifically sound starting point based on the established activities of the indazole scaffold. The combination of a direct biochemical assay and a functional cell-based assay will provide comprehensive insights into the compound's potential as a kinase inhibitor and a modulator of endothelial cell proliferation. The provided workflows and data analysis guidelines are designed to ensure the generation of high-quality, reproducible data suitable for hit identification and lead optimization in a drug discovery program.
References
Application Notes and Protocols for the Purification of 1-Methoxy-1h-indazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 1-Methoxy-1h-indazol-7-ol, a key intermediate in pharmaceutical synthesis. Due to the absence of specific literature protocols for this compound, the following techniques are based on established methods for the purification of structurally related polar heterocyclic compounds, particularly substituted methoxy-indazoles.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis can result in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, robust purification methods are critical to obtaining material of high purity suitable for downstream applications. The purification strategies outlined below—recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—are standard and effective techniques for achieving high purity of polar organic molecules.
Data Presentation
The selection of a purification technique often depends on the scale of the synthesis and the desired final purity. The following table summarizes typical performance metrics for the described methods, which can be expected for the purification of this compound.
| Purification Technique | Typical Purity | Typical Recovery | Throughput | Key Parameters |
| Recrystallization | >99% | 60-80% | High | Solvent selection, Cooling rate |
| Column Chromatography | 95-99% | 70-90% | Medium | Stationary phase, Mobile phase |
| Preparative HPLC | >99.5% | 80-95% | Low | Column chemistry, Gradient |
Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.
Protocol:
-
Solvent Screening: To identify a suitable solvent system, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for polar compounds include ethanol/water, methanol/water, and ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (e.g., ethanol). The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Column Chromatography
Flash column chromatography is a common and versatile technique for the purification of organic compounds. It separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A common starting mobile phase for polar compounds like this compound would be a mixture of a non-polar solvent and a polar solvent, such as ethyl acetate/hexane (e.g., starting with 20:80 and gradually increasing the polarity).
-
Fraction Collection: Collect fractions as the mobile phase passes through the column.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, especially for small-scale preparations, preparative HPLC is the method of choice. This technique offers high resolution and efficiency.
Protocol:
-
System Preparation: Use a preparative HPLC system equipped with a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase for reverse-phase chromatography of polar compounds consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Sample Preparation: Dissolve the partially purified or crude this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.
-
Method Development: Develop a suitable gradient elution method on an analytical scale first to determine the optimal separation conditions. A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.
-
Preparative Run: Scale up the optimized method to the preparative column. Inject the sample and collect the fractions corresponding to the peak of the desired compound.
-
Product Recovery: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final product.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-1h-indazol-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methoxy-1h-indazol-7-ol synthesis. Given the limited direct literature on this specific compound, this guide draws upon established methodologies for the synthesis of analogous indazole derivatives to propose potential synthetic routes and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenges in the synthesis of this compound revolve around two key transformations: the formation of the indazole core and the regioselective introduction of the methoxy group at the N1 position.
-
Indazole Ring Formation: Constructing the bicyclic indazole system can be complex, with potential for low yields and side product formation depending on the chosen synthetic route.
-
Regioselective N1-Alkylation/Oxygenation: Indazoles possess two reactive nitrogen atoms (N1 and N2). Alkylation or related reactions often yield a mixture of N1 and N2 isomers, which can be difficult to separate and lowers the yield of the desired N1 product.[1][2][3] The choice of reagents and reaction conditions is crucial for achieving high N1 selectivity.[2][4]
-
Functional Group Compatibility: The presence of a hydroxyl group at the 7-position requires careful consideration of protecting group strategies to prevent unwanted side reactions during the synthesis.
Q2: What are plausible synthetic strategies for this compound?
Two plausible retrosynthetic approaches are outlined below, starting from commercially available or readily accessible precursors.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathways for this compound.
Troubleshooting Guides
Low Yield in Indazole Ring Formation
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Incomplete diazotization in Route A. | Ensure precise temperature control (typically 0-5 °C) during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. |
| Inefficient cyclization. | Optimize the reaction temperature and time for the cyclization step. For hydrazine substitution routes (like Route B), consider microwave irradiation to potentially improve yields and reduce reaction times. | |
| Formation of multiple side products | Decomposition of the diazonium salt intermediate. | Use the diazonium salt immediately in the next step without isolation. Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt. |
| Side reactions of the hydrazine starting material. | Use a protecting group for one of the hydrazine nitrogens if side reactions are significant. |
Poor Regioselectivity during N-Methoxylation
| Symptom | Potential Cause | Suggested Solution |
| Formation of a mixture of N1 and N2 isomers | Non-selective reaction conditions. | The regioselectivity of N-alkylation in indazoles is highly dependent on the base, solvent, and alkylating agent.[1][2] For N1 selectivity, consider using a strong base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF to deprotonate the indazole, followed by the addition of the methoxy source.[2] |
| Steric hindrance around the N1 position. | While less likely to be the primary factor for a methoxy group, consider that bulky substituents on the indazole ring can influence regioselectivity. | |
| Difficulty in separating N1 and N2 isomers | Similar polarity of the isomers. | Employ high-performance column chromatography with a shallow solvent gradient. If separation is still challenging, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. |
Troubleshooting Logic for N-Methoxylation
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 1-Methoxy-1h-indazol-7-ol in DMSO
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 1-Methoxy-1h-indazol-7-ol in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of this compound in DMSO. What are the potential reasons?
A1: Poor solubility of this compound in DMSO can be attributed to several factors. The compound possesses both a polar hydroxyl (-OH) group and a relatively non-polar methoxy-indazole core. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, issues can still arise due to:
-
Compound Purity: Impurities from synthesis or degradation can significantly impact solubility.
-
Water Content in DMSO: DMSO is highly hygroscopic. Absorbed water can alter its solvent properties and decrease the solubility of certain organic compounds.
-
Solid-State Properties: The crystalline form (polymorph) of the compound can affect its solubility. Some crystal lattices require more energy to break down.
-
Concentration: You may be attempting to prepare a solution that is above the compound's saturation point in DMSO at a given temperature.
-
Temperature: Solubility is temperature-dependent. Standard room temperature may not be sufficient for achieving high concentrations.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound can help in troubleshooting solubility issues. Here is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C8H8N2O2 | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
The XLogP3 value of 1.6 suggests a moderate level of lipophilicity. The presence of a hydrogen bond donor (the hydroxyl group) and multiple acceptor sites indicates that it can interact with polar solvents like DMSO.
Q3: Can I heat the DMSO solution to improve the solubility of this compound?
A3: Yes, mild heating can be an effective method to increase the solubility of many organic compounds in DMSO. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. It is recommended to warm the solution gently (e.g., 30-40°C) and for a short duration while monitoring for any signs of degradation, such as a color change.
Q4: My compound dissolves in 100% DMSO but precipitates when I dilute it with an aqueous buffer for my experiment. What should I do?
A4: This is a common issue known as "antisolvent precipitation." DMSO is miscible with water, but the solubility of your compound may be significantly lower in the resulting DMSO/aqueous mixture. To address this, you can try the following:
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations that can trigger precipitation.
-
Increase Final DMSO Concentration: If your experimental assay can tolerate it, increasing the final percentage of DMSO in the aqueous solution may keep the compound dissolved. However, be mindful that high concentrations of DMSO can affect biological assays.
-
Use of Co-solvents: In some cases, adding a small amount of a co-solvent to the aqueous buffer can help maintain solubility.
Troubleshooting Guide
If you are encountering poor solubility of this compound in DMSO, follow this step-by-step troubleshooting guide.
Experimental Protocol: Solubility Enhancement
-
Initial Assessment:
-
Visually inspect the solid compound for any signs of impurities or inhomogeneity.
-
Use fresh, high-purity, anhydrous DMSO. Ensure the DMSO has been stored properly to prevent water absorption.
-
-
Solubility Testing at Room Temperature:
-
Start by adding a small, known amount of this compound to a specific volume of DMSO.
-
Vortex or sonicate the mixture for a few minutes to aid dissolution.
-
If the compound does not dissolve, add more DMSO in known increments until it does, or until you have reached a volume that is impractical for your experiment. This will give you an estimate of the solubility at room temperature.
-
-
Assisted Dissolution Techniques:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up solid aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing for an extended period can also improve solubility.
-
Mild Heating: Gently warm the solution to 30-40°C using a water bath or heating block. Swirl the vial intermittently. Avoid overheating, as this may cause degradation.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.
Caption: Troubleshooting workflow for poor solubility.
Signaling Pathway of Solubility Factors
The interplay of factors affecting solubility can be visualized as a pathway leading to either dissolution or precipitation.
References
How to prevent degradation of 1-Methoxy-1h-indazol-7-ol in solution
This technical support center provides guidance on preventing the degradation of 1-Methoxy-1h-indazol-7-ol in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
Unexpected degradation of this compound can compromise experimental results. This guide will help you identify and resolve common stability issues.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or unexpected peaks in HPLC analysis. | Chemical Degradation: The compound may be sensitive to pH, light, temperature, or oxidation. | - pH: Buffer your solution to a neutral or slightly acidic pH (e.g., pH 6-7). Avoid strongly acidic or basic conditions. - Light: Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] - Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C). Avoid repeated freeze-thaw cycles. - Oxidation: Degas solvents before use and consider adding an antioxidant (e.g., BHT or ascorbic acid) if oxidation is suspected. |
| Color change in the solution (e.g., yellowing). | Oxidative Degradation or Photodegradation: Exposure to air (oxygen) or light can lead to the formation of colored degradation products. | - Purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. - Minimize the exposure of the solution to ambient light during handling and storage. |
| Precipitation or insolubility issues. | Degradation to a less soluble product or change in pH. | - Confirm the identity of the precipitate using analytical techniques like LC-MS. - Re-evaluate the solubility of the compound in the chosen solvent and at the experimental pH. - Filter the solution before use if a precipitate is observed, but investigate the cause of precipitation. |
| Inconsistent results between experiments. | Variable storage and handling conditions. | - Standardize your protocol for solution preparation, storage, and handling. - Prepare fresh solutions for each experiment whenever possible. - Document all storage conditions (temperature, light exposure) for each batch of solution. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, indazole derivatives can be susceptible to several degradation mechanisms. These include:
-
Oxidation: The indazole ring system can be prone to oxidation, potentially leading to N-oxides or ring-opened products. The phenol group at the 7-position is also susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in heterocyclic compounds, potentially leading to isomerization or rearrangement, such as the phototransposition of indazoles to benzimidazoles.
-
Hydrolysis: While the methoxy group is generally stable, under harsh acidic or basic conditions, O-dealkylation could occur, yielding the corresponding diol.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Q2: What is the optimal pH for storing solutions of this compound?
A2: The optimal pH for stability should be determined experimentally. However, for many heterocyclic compounds, a neutral to slightly acidic pH range (pH 5-7) is often a good starting point to minimize acid- or base-catalyzed hydrolysis. It is advisable to perform a pH stability study to determine the specific range for this compound.
Q3: How should I prepare and store stock solutions of this compound?
A3: To maximize the stability of your stock solutions, follow these recommendations:
-
Solvent Selection: Use high-purity, degassed solvents. Common solvents for similar compounds include DMSO, ethanol, or methanol. The choice of solvent can impact stability, so it is best to consult any available literature or perform a preliminary solvent stability study.
-
Preparation: Prepare solutions under an inert atmosphere (e.g., in a glove box or by purging with nitrogen or argon) to minimize exposure to oxygen.
-
Storage: Store stock solutions in amber glass vials with tightly sealed caps at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Q4: Are there any antioxidants I can add to my solution to prevent degradation?
A4: If oxidative degradation is a concern, the addition of an antioxidant may be beneficial. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be carefully considered and validated to ensure it does not interfere with your downstream experiments.
Visualizing Degradation and Experimental Workflows
Caption: A diagram illustrating potential degradation pathways for this compound.
Caption: A workflow for conducting a forced degradation study of this compound.
Caption: A decision tree to troubleshoot the degradation of this compound in solution.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and optimal storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate for mobile phase modification
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This will be your stock solution.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in a clear vial and incubate at 60°C.
-
Photodegradation: Place 2 mL of the stock solution in a clear vial and expose it to a light source in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Time Points and Sample Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation rate under each stress condition.
-
Data Presentation
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (Area %) |
| 0.1 M HCl, 60°C | 0 | 100.0 | - |
| 8 | 95.2 | RRT 0.85 (2.1%), RRT 1.15 (1.5%) | |
| 24 | 88.7 | RRT 0.85 (5.8%), RRT 1.15 (3.9%) | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | - |
| 8 | 92.1 | RRT 0.92 (4.3%) | |
| 24 | 81.5 | RRT 0.92 (12.6%) | |
| 3% H₂O₂, RT | 0 | 100.0 | - |
| 8 | 98.5 | RRT 1.25 (0.8%) | |
| 24 | 96.3 | RRT 1.25 (2.5%) | |
| Heat (60°C) | 0 | 100.0 | - |
| 8 | 99.1 | - | |
| 24 | 97.8 | RRT 1.10 (1.1%) | |
| Light (ICH Q1B) | 0 | 100.0 | - |
| 8 | 94.3 | RRT 0.78 (3.2%), RRT 1.32 (1.8%) | |
| 24 | 85.6 | RRT 0.78 (8.9%), RRT 1.32 (4.1%) |
RRT = Relative Retention Time
References
Optimizing reaction conditions for 1-Methoxy-1h-indazol-7-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-Methoxy-1h-indazol-7-ol, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic route involves the initial synthesis of 7-hydroxyindazole, protection of the hydroxyl group, N-methoxylation, and final deprotection.
Step 1: Synthesis of 7-Hydroxyindazole from 2-Methyl-3-nitrophenol
Question: The initial reduction of 2-methyl-3-nitrophenol to 2-amino-3-methylphenol is resulting in a low yield. What are the possible causes and solutions?
Answer: Low yields in the reduction of nitroarenes can be attributed to several factors. Here’s a breakdown of potential issues and how to address them:
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reaction | - Increase reaction time. - Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O). - Ensure the reaction is sufficiently acidic by using concentrated HCl. |
| Side Product Formation | - Maintain a low reaction temperature (0-5 °C) during the addition of the reducing agent to minimize side reactions. - Ensure efficient stirring to prevent localized overheating. |
| Product Degradation | - Work up the reaction mixture promptly after completion. - Use an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation. |
Question: The subsequent diazotization and cyclization to form 7-hydroxyindazole is not proceeding as expected. What should I check?
Answer: The success of the diazotization-cyclization step is highly dependent on precise reaction conditions.
| Potential Cause | Troubleshooting Suggestions |
| Decomposition of the Diazonium Salt | - Maintain a strict temperature control between 0-5 °C throughout the reaction. Diazonium salts are notoriously unstable at higher temperatures. |
| Incorrect pH | - Ensure the solution is acidic during diazotization (using HCl). The subsequent cyclization may require a different pH; a careful, slow neutralization or basification might be necessary. |
| Poor Quality of Sodium Nitrite | - Use a fresh, dry source of sodium nitrite. Old or improperly stored sodium nitrite can be less effective. |
Step 2: Protection of the Hydroxyl Group (O-Benzylation)
Question: The O-benzylation of 7-hydroxyindazole is incomplete, and I observe the starting material in my TLC analysis. How can I drive the reaction to completion?
Answer: Incomplete benzylation is a common issue. Consider the following optimizations:
| Potential Cause | Troubleshooting Suggestions |
| Insufficient Base | - Increase the equivalents of the base (e.g., K₂CO₃ or Cs₂CO₃) to ensure complete deprotonation of the phenolic hydroxyl group. |
| Low Reactivity of Benzyl Bromide | - Use a more reactive benzylating agent, such as benzyl bromide activated with a phase-transfer catalyst (e.g., tetrabutylammonium iodide). - Ensure the benzyl bromide is free of impurities. |
| Solvent Effects | - Use a polar aprotic solvent like DMF or acetonitrile to improve the solubility of the reactants and the reaction rate. |
Question: I am observing N-benzylation in addition to the desired O-benzylation. How can I improve the selectivity?
Answer: N-alkylation is a competing reaction. To favor O-alkylation:
-
Choice of Base: Use a milder base like potassium carbonate instead of stronger bases such as sodium hydride, which can deprotonate both the hydroxyl and the N-H group of the indazole.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
Step 3: N-Methoxylation of 7-(Benzyloxy)-1H-indazole
Question: The N-methoxylation step is resulting in a mixture of N1 and N2 isomers. How can I favor the formation of the N1-methoxy product?
Answer: The regioselectivity of N-functionalization in indazoles can be challenging.
| Potential Cause | Troubleshooting Suggestions |
| Steric Hindrance | - The bulky benzyloxy group at the 7-position should sterically hinder the N2 position, favoring substitution at N1. If N2 isomer formation is significant, consider using an even bulkier protecting group for the hydroxyl function. |
| Reaction Conditions | - The choice of base and solvent can influence the N1/N2 ratio. Experiment with different bases (e.g., NaH, K₂CO₃) and solvents (e.g., THF, DMF). |
| Thermodynamic vs. Kinetic Control | - N-alkylation of indazoles can be under either kinetic or thermodynamic control. Running the reaction at a lower temperature for a longer time might favor the thermodynamically more stable N1 isomer. |
Question: The yield of the N-methoxylation is low. What can I do to improve it?
Answer:
-
Methoxylating Agent: Consider using a more reactive methoxylating agent. If using methoxyamine, ensure it is freshly prepared or from a reliable source.
-
Activation: The N-H bond of the indazole needs to be deprotonated. Ensure you are using a sufficiently strong base to achieve this.
Step 4: Deprotection of the Benzyl Ether
Question: The catalytic hydrogenation for debenzylation is slow or incomplete. What could be the issue?
Answer: Several factors can affect the efficiency of catalytic hydrogenation.
| Potential Cause | Troubleshooting Suggestions |
| Catalyst Poisoning | - Ensure all reagents and solvents are free of impurities that can poison the palladium catalyst (e.g., sulfur compounds). - Use a higher loading of the catalyst (e.g., 10 mol% Pd/C). |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure (if using a Parr shaker or similar apparatus). For balloon hydrogenation, ensure there are no leaks. |
| Poor Mixing | - Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. |
Question: Are there alternative methods for deprotection if catalytic hydrogenation is not effective?
Answer: Yes, several other methods can be employed for the cleavage of benzyl ethers.[1][2]
-
Oxidative Cleavage: Treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers.[2]
-
Ozonolysis: Ozone can be used for the oxidative removal of benzyl groups under mild conditions.[1]
-
Strong Acids: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers, but this method is only suitable if the rest of the molecule is acid-stable.[2]
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of 7-hydroxyindazole?
A common precursor for the synthesis of substituted indazoles is a correspondingly substituted o-toluidine derivative. For 7-hydroxyindazole, a plausible starting material is 2-amino-3-hydroxytoluene, which can undergo diazotization and cyclization.
Q2: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of each step. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: What analytical techniques are recommended for characterizing the final product, this compound?
For full characterization, the following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the position of the methoxy group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
-
Diazonium Salts: These intermediates are potentially explosive and should be handled with extreme care, always keeping the temperature low (0-5 °C).
-
Sodium Nitrite: This is a strong oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE).
-
Hydrogenation: Hydrogen gas is highly flammable. Perform catalytic hydrogenation in a well-ventilated fume hood, away from ignition sources, and use appropriate safety equipment.
-
Strong Acids and Bases: Handle with care and appropriate PPE.
Experimental Protocols
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for N-Methoxylation Selectivity
Caption: Decision tree for troubleshooting N1/N2 selectivity.
References
Overcoming common challenges in 1-Methoxy-1h-indazol-7-ol experiments
Disclaimer: The following information is generalized for methoxy-substituted indazoles due to limited publicly available data on 1-Methoxy-1h-indazol-7-ol. Researchers should adapt these guidelines with caution and perform appropriate small-scale optimization experiments for their specific compound.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the synthesis of methoxy-substituted indazoles?
The synthesis of methoxy-substituted indazoles can present several challenges. A primary issue is controlling the regioselectivity of N-alkylation or N-arylation, leading to mixtures of N1 and N2 isomers. The choice of base and solvent system is critical; inorganic bases like potassium carbonate may be ineffective due to low solubility or insufficient basicity[1]. The position of the methoxy group can also influence the reactivity of the starting materials.
2. How should I purify my this compound product?
For polar aromatic compounds like hydroxylated and methoxylated indazoles, column chromatography on silica gel is a common purification method. A typical eluent system would be a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system can also be an effective final purification step.
3. What are the recommended storage and handling procedures for this compound?
While specific data for this compound is unavailable, related methoxy-indazoles are solids that should be stored in a cool, dry place away from light. Based on safety data for similar compounds, it is prudent to handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2][3]. Avoid inhalation of dust and contact with skin and eyes[2][3].
4. I am observing poor solubility of my compound. What can I do?
Methoxy- and hydroxyl-substituted indazoles may have limited solubility in non-polar organic solvents. For reactions, consider more polar aprotic solvents like DMF, DMSO, or NMP. For biological assays, preparing a stock solution in DMSO is a common practice. If aqueous buffers are required, assess the pH-dependent solubility, as the hydroxyl group can be deprotonated to increase aqueous solubility at higher pH.
Troubleshooting Guides
Low Yield in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Ineffective base | Switch to a stronger base with better solubility, such as Cesium Carbonate or an organic base like DBU.[1] |
| Poor reactivity of starting material | Increase the reaction temperature or consider microwave-assisted synthesis to enhance reaction rates. The position of substituents can significantly affect reactivity[4]. | |
| Decomposition of starting material or product | Monitor the reaction by TLC or LC-MS to check for decomposition. Consider running the reaction at a lower temperature for a longer duration. | |
| Formation of multiple products | Lack of regioselectivity | Modify the reaction conditions (solvent, temperature, base) to favor the desired isomer. Consider using a protecting group strategy for the indazole nitrogen or the hydroxyl group. |
| Side reactions involving the hydroxyl group | Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before proceeding with subsequent reaction steps. |
Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material | Incomplete reaction | Increase the reaction time, temperature, or the equivalents of the excess reagent. |
| Isomeric impurity | Poor regioselectivity | Optimize the purification method. A different column chromatography eluent system or preparative HPLC may be necessary to separate the isomers. |
| Unidentified impurities | Side reactions or decomposition | Characterize the impurities using LC-MS and NMR to understand their origin. Adjust reaction conditions to minimize their formation. |
Experimental Protocols
Representative Protocol: Synthesis of a Substituted Indazole
The following is a representative procedure for the synthesis of a substituted indazole, which may serve as a starting point for the development of a protocol for this compound. This specific example is for the synthesis of 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide[5].
Step 1: Reduction of Nitroindazole
-
In a round-bottom flask, suspend 1-methyl-7-nitroindazole (1.22 mmol) and anhydrous tin(II) chloride (6.1 mmol) in ethanethiol (25 ml).
-
Heat the mixture at 308 K for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the solution and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with brine and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude amine.
Step 2: Sulfonylation
-
Immediately dissolve the crude amine in pyridine (5 ml).
-
Add 4-methoxybenzenesulfonyl chloride (1.25 mmol) at room temperature.
-
Stir the reaction for 24 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by flash chromatography (silica gel, eluting with 1:9 ethyl acetate/hexane) to obtain the final product.
Data Presentation
Physicochemical Properties of Methoxy-Indazole Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C8H8N2O2 | 164.16 | Not available | Not available |
| 4-Methoxy-1H-indazole | C8H8N2O | 148.16 | 117-120 | 313 at 760 mmHg |
| 6-Methoxy-1H-indazole | C8H8N2O | 148.16 | Not available | Not available |
| 7-Methoxy-1H-indazole | C8H8N2O | 148.16 | 91-92 | 312.5 (Predicted) |
| 7-Methoxy-1H-indazol-3-ol | C8H8N2O2 | 164.17 | Not available | Not available |
Visualizations
Caption: General workflow for the synthesis and purification of a substituted indazole.
Caption: Decision tree for troubleshooting low yields in indazole synthesis.
Caption: Potential metabolic pathways for a methoxy-hydroxyl-substituted indazole.
References
Identifying and removing impurities from 1-Methoxy-1h-indazol-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-1h-indazol-7-ol. The information is designed to address specific issues that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common synthetic approach involves a two-step process. The first step is the synthesis of 7-hydroxy-1H-indazole, followed by a selective N-methoxylation at the N1 position of the indazole ring.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most prevalent impurities include the unreacted starting material (7-hydroxy-1H-indazole), the N2-methoxy regioisomer (2-Methoxy-2h-indazol-7-ol), and potentially over-methylated products where both the nitrogen and the hydroxyl group are methoxylated. The formation of regioisomers is a common challenge in the alkylation of indazoles.[1][2][3][4]
Q3: How can I distinguish between the N1 and N2 methoxy isomers?
A3: Spectroscopic methods are essential for distinguishing between the N1 and N2 isomers. 1H and 13C NMR spectroscopy are particularly useful, as the chemical shifts of the protons and carbons on the indazole ring will differ between the two isomers.[1][5][6][7] Specifically, in 1H NMR, the chemical shift of the proton at the C3 position is a good indicator. Furthermore, 2D NMR techniques like HMBC can show correlations between the methoxy protons and the carbons of the indazole ring, confirming the point of attachment.[1]
Q4: What are the recommended methods for purifying crude this compound?
A4: A combination of column chromatography and recrystallization is typically effective. Column chromatography using silica gel can separate the desired N1 isomer from the N2 isomer and other impurities.[8] Subsequently, recrystallization from a suitable solvent system, such as a mixture of acetone and water or ethanol and water, can yield a highly pure product.[9]
Troubleshooting Guides
Problem 1: Low yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete N-methoxylation reaction. | Monitor the reaction progress using TLC or HPLC to ensure completion. If the reaction has stalled, consider adding more of the methoxylating agent or extending the reaction time. |
| Suboptimal reaction temperature. | The temperature for N-alkylation of indazoles can be critical. Experiment with a range of temperatures to find the optimal condition for your specific methoxylating agent and base. |
| Inefficient purification leading to product loss. | Optimize the column chromatography conditions (e.g., solvent gradient) to ensure good separation and recovery. During recrystallization, avoid using an excessive amount of solvent and ensure slow cooling to maximize crystal formation.[10] |
| Degradation of the starting material or product. | Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting material or product is sensitive to air or moisture. |
Problem 2: Presence of the N2-methoxy isomer impurity
| Possible Cause | Suggested Solution |
| Non-selective N-methoxylation conditions. | The choice of base and solvent can significantly influence the N1/N2 selectivity. For N1-alkylation, using a strong base like sodium hydride (NaH) in an aprotic solvent such as THF can favor the formation of the N1 isomer.[1][2] |
| Thermodynamic vs. kinetic control. | N1-substituted indazoles are often the thermodynamically more stable product.[11][12] Running the reaction at a higher temperature for a longer duration may favor the formation of the N1 isomer. |
| Ineffective separation of isomers. | Optimize the mobile phase for column chromatography to achieve better separation of the N1 and N2 isomers. A shallow solvent gradient may be necessary. Preparative HPLC can also be employed for difficult separations. |
Problem 3: Product is contaminated with starting material (7-hydroxy-1H-indazole)
| Possible Cause | Suggested Solution |
| Insufficient amount of methoxylating agent. | Use a slight excess of the methoxylating agent to ensure complete conversion of the starting material. |
| Short reaction time. | Monitor the reaction by TLC or HPLC and continue until the starting material is no longer detected. |
| Inefficient purification. | The polarity difference between the starting material and the product should allow for good separation by column chromatography. Adjust the solvent system to increase the separation factor. |
Experimental Protocols
Synthesis of 7-Hydroxy-1H-indazole
A plausible synthetic route to 7-hydroxy-1H-indazole can be adapted from general indazole synthesis methods.[13][14][15] A common starting material would be 2-methyl-6-nitrophenol.
-
Nitrosation: The starting material is treated with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form an N-nitroso intermediate.
-
Reductive Cyclization: The nitroso group is then reduced (e.g., using a reducing agent like sodium dithionite or catalytic hydrogenation) to an amino group, which subsequently undergoes intramolecular cyclization to form the indazole ring.
-
Purification: The crude 7-hydroxy-1H-indazole is then purified by recrystallization.
N-Methoxylation of 7-Hydroxy-1H-indazole
-
Deprotonation: 7-hydroxy-1H-indazole is treated with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to deprotonate the indazole nitrogen.
-
Methoxylation: A methoxylating agent (e.g., methoxyamine or a similar reagent) is added to the reaction mixture.
-
Quenching and Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the N1 and N2 isomers, followed by recrystallization to obtain pure this compound.
Data Presentation
Table 1: Analytical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR signals (indicative) |
| This compound | C8H8N2O2 | 164.16 | Singlet for OCH3 protons, distinct aromatic protons, OH proton |
| 2-Methoxy-2h-indazol-7-ol | C8H8N2O2 | 164.16 | Singlet for OCH3 protons, different chemical shifts for aromatic protons compared to N1 isomer |
| 7-Hydroxy-1H-indazole | C7H6N2O | 134.14 | Absence of OCH3 signal, characteristic aromatic and OH protons |
| 1,7-Dimethoxy-1H-indazole | C9H10N2O2 | 178.19 | Two distinct OCH3 singlets, characteristic aromatic protons |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for identifying and resolving common issues.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. caribjscitech.com [caribjscitech.com]
- 15. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
1-Methoxy-1h-indazol-7-ol stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Methoxy-1h-indazol-7-ol in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Loss of Compound in Aqueous Solution
If you observe a decrease in the concentration of this compound over time in your aqueous preparations, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Oxidation
The phenol group in this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Troubleshooting Steps:
-
De-gas your aqueous solvent (e.g., by sparging with nitrogen or argon) before preparing the solution.
-
Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Use high-purity water and reagents to minimize metal ion contamination. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
-
Potential Cause 2: pH-Dependent Degradation
-
Troubleshooting Steps:
-
Buffer your aqueous solution to a slightly acidic pH (e.g., pH 4-6) to maintain the stability of the phenol group.
-
Conduct a preliminary pH stability screen to determine the optimal pH range for your experiments.
-
Issue: Precipitation of the Compound from Solution
If you observe the formation of a precipitate in your aqueous solution, it may be due to solubility issues.
Potential Cause: Poor Aqueous Solubility
This compound has a predicted XLogP3 of 1.6, suggesting moderate lipophilicity and potentially limited aqueous solubility.
-
Troubleshooting Steps:
-
Determine the aqueous solubility of the compound under your experimental conditions.
-
Consider the use of co-solvents (e.g., DMSO, ethanol) to increase solubility. However, be mindful of the potential impact of co-solvents on your experimental system.
-
Adjust the pH of the solution. The solubility of compounds with a phenolic hydroxyl group can increase at higher pH due to the formation of the more soluble phenolate salt. However, this may increase the risk of oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its aqueous solutions?
A1:
-
Solid: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Protect from light.
-
Aqueous Solutions: For short-term storage, keep solutions at 2-8°C and protected from light. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize degradation and freeze-thaw cycles. The use of de-gassed, buffered solutions is recommended.
Q2: What are the potential degradation pathways for this compound in aqueous solutions?
A2: While specific degradation pathways have not been experimentally determined for this compound, based on its chemical structure, two primary degradation routes can be hypothesized:
-
Oxidation of the Phenol Group: The hydroxyl group on the indazole ring can be oxidized, especially in the presence of oxygen, light, or metal ions. This can lead to the formation of colored degradation products.
-
Hydrolysis of the Methoxy Group: Although generally stable, under harsh acidic or basic conditions and elevated temperatures, the methoxy group could potentially be hydrolyzed to a hydroxyl group.
A diagram illustrating the potential oxidative degradation pathway is provided below.
Caption: Potential oxidative degradation pathway of this compound.
Q3: How can I monitor the stability of this compound in my aqueous solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.
-
Methodology:
-
Prepare your aqueous solution of this compound at the desired concentration.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the aliquot by HPLC to determine the concentration of the parent compound.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
A general workflow for a stability study is outlined below.
Caption: General workflow for assessing the stability of a compound in aqueous solution.
Data Presentation
While specific quantitative data on the stability of this compound is not available in the public domain, a template for presenting stability data from an experimental study is provided below.
Table 1: Example Stability Data for this compound in Aqueous Buffer at Room Temperature
| Time (hours) | pH 5.0 (% Remaining) | pH 7.4 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 97.1 | 90.8 |
| 8 | 99.1 | 94.3 | 82.3 |
| 24 | 97.2 | 85.6 | 65.4 |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Stock Solution Preparation
-
Accurately weigh the required amount of this compound solid.
-
If necessary, dissolve the solid in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).
-
Slowly add the de-gassed aqueous buffer of the desired pH to the dissolved compound or co-solvent mixture while vortexing to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Store the solution protected from light at the appropriate temperature.
Protocol 2: HPLC Method for Stability Analysis (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan of the compound).
-
Column Temperature: 30°C
References
Modifying experimental protocols for better 1-Methoxy-1h-indazol-7-ol results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-1h-indazol-7-ol. The information is designed to address specific experimental challenges and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective method for synthesizing substituted indazoles is through the Jacobson-Huber reaction or similar cyclization reactions. For this compound, a plausible route starts from a substituted o-toluidine derivative. The general steps would involve N-acetylation, followed by nitrosation and then a base-catalyzed cyclization.
Q2: What are the most common issues encountered during the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low Yields: This can be due to incomplete reactions, side product formation, or degradation of the product.
-
Formation of Isomers: The synthesis can sometimes yield a mixture of the desired 1-methoxy isomer and the 2-methoxy isomer.
-
Purification Difficulties: The polarity of the hydroxyl group can make purification by standard column chromatography challenging.
-
Instability: The final compound may be sensitive to air, light, or temperature.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants.
-
High-Purity Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive intermediates are involved.
Q4: What is the best way to purify this compound?
A4: Purification can typically be achieved using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. Given the presence of a hydroxyl group, the addition of a small amount of methanol to the eluent in the later stages of the chromatography might be necessary to elute the product.
Q5: What is the hypothesized mechanism of action for this compound?
A5: Indazole derivatives are known to act as inhibitors of various protein kinases.[1] It is hypothesized that this compound may function as a kinase inhibitor, potentially targeting signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction; incorrect reagents; degradation of starting material or product. | Verify the identity and purity of all reagents. Optimize reaction temperature and time. Ensure an inert atmosphere if reagents are air-sensitive. |
| Multiple Spots on TLC (Post-Reaction) | Formation of isomers (e.g., 2-methoxy); presence of unreacted starting material; side products. | Use a gradient elution for column chromatography to separate the isomers. Adjust stoichiometry to ensure complete consumption of the limiting reagent. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Dry the product under high vacuum. Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane). |
| Difficulty in Characterization (e.g., NMR) | Broad peaks in NMR due to the phenolic proton; presence of paramagnetic impurities. | Add a drop of D2O to the NMR tube to exchange the phenolic proton. Purify the sample again to remove any metallic impurities. |
| Product Decomposes Upon Storage | Sensitivity to light, air, or temperature. | Store the final compound under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C). |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common indazole synthesis methods and should be optimized for specific laboratory conditions.
Step 1: N-Acetylation of 2-Methyl-3-methoxyaniline
-
Dissolve 2-methyl-3-methoxyaniline in a suitable solvent like acetic acid.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the mixture for 2-4 hours.
-
Pour the reaction mixture into ice water to precipitate the acetylated product.
-
Filter, wash with water, and dry the solid to obtain N-(2-methyl-3-methoxyphenyl)acetamide.
Step 2: Nitrosation
-
Dissolve the N-(2-methyl-3-methoxyphenyl)acetamide in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 10°C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
Step 3: Cyclization to this compound
-
Carefully add a base, such as potassium acetate, to the reaction mixture from Step 2.
-
Gently warm the mixture to promote cyclization. The reaction progress can be monitored by TLC.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
References
Addressing off-target effects of 1-Methoxy-1h-indazol-7-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-1h-indazol-7-ol. The information is designed to help address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the primary target of this compound. What could be the cause?
A1: This discrepancy may arise from off-target effects, where this compound interacts with unintended proteins. The indazole scaffold is known to have activity across a range of kinases.[1][2][3] We recommend performing a kinase screen to identify potential off-target interactions.
Q2: Our in vitro kinase assay results are not reproducible. What are some common causes for this variability?
A2: Several factors can contribute to a lack of reproducibility in kinase assays.[4][5] These include:
-
Reagent Purity: Impurities in ATP, substrates, or buffers can affect reaction kinetics.
-
Enzyme and Substrate Concentrations: Ensure you are working within the linear range of the assay and avoid substrate depletion or product inhibition.
-
DMSO Concentration: High concentrations of DMSO, the solvent for the compound, can inhibit kinase activity. Maintain a consistent and low final DMSO concentration across all experiments.
-
Protein Aggregation: The kinase itself may aggregate, leading to altered activity.
Q3: How can we confirm that the observed cellular effects are due to the inhibition of the intended target and not an off-target?
A3: Target validation can be achieved through several orthogonal approaches:
-
Use of a Structurally Unrelated Inhibitor: A second inhibitor with a different chemical scaffold that targets the same protein should produce a similar phenotype.
-
Rescue Experiments: Overexpression of a drug-resistant mutant of the target protein should reverse the phenotypic effects of the compound.
-
RNAi or CRISPR/Cas9 Knockdown: Silencing the expression of the target protein should phenocopy the effects of the inhibitor.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Proliferation
-
Possible Cause: Off-target inhibition of kinases essential for cell survival or proliferation. Indazole-based compounds have been reported to interact with kinases such as Aurora kinases, which are critical for cell cycle progression.[2]
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Determine the cytotoxic concentration (CC50) of the compound in your cell line.
-
Conduct a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Validate Off-Targets: Confirm the activity of the compound on the top off-target hits from the kinome scan using in vitro kinase assays.
-
Issue 2: Inconsistent IC50 Values in Cellular Assays
-
Possible Cause: Variability in experimental conditions or cell-based factors.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth media.
-
Check for Compound Stability: The compound may be unstable in cell culture media. Assess its stability over the time course of the experiment.
-
Evaluate Cell Permeability: The compound may have poor cell permeability, leading to variable intracellular concentrations.
-
Hypothetical Kinase Selectivity Profile
The following table summarizes hypothetical kinase inhibition data for this compound. This data is for illustrative purposes and is based on the known selectivity profiles of other indazole-based kinase inhibitors.
| Kinase Target | IC50 (nM) | Description |
| Primary Target Kinase (e.g., FLT3) | 15 | Intended target of inhibition. |
| Off-Target Kinase 1 (e.g., PDGFRα) | 250 | Structurally related kinase, common off-target for this scaffold.[1] |
| Off-Target Kinase 2 (e.g., c-Kit) | 450 | Another related tyrosine kinase with potential for interaction.[1] |
| Off-Target Kinase 3 (e.g., Aurora A) | 1,200 | Serine/threonine kinase, representing a different kinase family.[2] |
| Off-Target Kinase 4 (e.g., JNK3) | >10,000 | Unrelated kinase, showing high selectivity.[6] |
Experimental Protocols
Protocol 1: KinomeScan Profiling
This protocol outlines the general steps for assessing the selectivity of this compound against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: The compound is serially diluted and added to assay plates containing the kinase panel.
-
Binding Competition Assay: A proprietary ligand is added to the wells. The ability of this compound to displace this ligand is measured.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the control ligand at a given concentration of the test compound.
Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol describes a method to validate the inhibitory activity of this compound against a specific kinase.
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions.
-
Compound Addition: Add serially diluted this compound to the wells of an assay plate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase and substrate to the wells. Incubate for the desired time at the optimal temperature.
-
ATP Depletion Measurement: Stop the kinase reaction and measure the amount of remaining ATP using a luciferase-based detection reagent (e.g., ADP-Glo™).
-
Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methoxy-1h-indazol-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 1-Methoxy-1h-indazol-7-ol.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound has a low purity after the initial work-up. What are the common impurities?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of indazole derivatives can include:
-
Isomeric byproducts: Synthesis of substituted indazoles can often lead to the formation of isomers, which can be challenging to separate due to similar physical properties.[1]
-
Unreacted starting materials: Incomplete reactions can leave starting materials mixed with the final product.
-
Reagents and catalysts: Reagents, catalysts (e.g., palladium or copper), and their byproducts used in the synthesis may carry over into the crude product.[2]
-
Solvent residues: Residual solvents from the reaction or initial extraction can be present.
-
Decomposition products: Indazole derivatives can sometimes be sensitive to heat or acidic/basic conditions, leading to degradation.
Q2: What are the recommended methods for purifying this compound?
A2: The most common and effective purification methods for indazole derivatives are recrystallization and column chromatography.[1][2] Vacuum distillation can also be an option for thermally stable, lower-boiling point indazoles.[3] The choice of method depends on the nature of the impurities and the scale of the purification.
Q3: How can I effectively remove isomeric impurities?
A3: Isomeric impurities are often addressed through careful recrystallization using a mixed solvent system.[1] The different solubilities of the isomers in a specific solvent mixture can allow for the selective crystallization of the desired product. Column chromatography with a carefully selected eluent system can also be effective.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For indazole derivatives, using a mixed solvent system can be particularly effective for separating isomers and achieving high purity.[1]
Problem: Low recovery of the purified product.
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Premature crystallization during hot filtration. | Preheat the funnel and receiving flask. Add a small amount of hot solvent to the filter paper just before filtration. |
Problem: The product is still impure after recrystallization.
| Possible Cause | Troubleshooting Step |
| The chosen solvent does not effectively discriminate between the product and impurities. | Screen a variety of solvents or mixed solvent systems. A patent for purifying substituted indazole isomers suggests mixed solvents of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water.[1] |
| Impurities co-crystallized with the product. | Ensure the solution is not supersaturated with impurities. A second recrystallization may be necessary. |
| Inefficient removal of insoluble impurities. | Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool. |
This protocol is adapted from a general method for purifying substituted indazole derivatives.[1]
-
Solvent Selection: Begin by screening different solvent mixtures. Good starting points for indazole derivatives include combinations of a polar solvent (e.g., acetone, ethanol, methanol) with an anti-solvent (e.g., water, hexane).
-
Dissolution: In a flask, add the crude this compound. Heat the primary solvent (the one in which the compound is more soluble) and add it portion-wise to the crude material with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.
-
Clarification: If turbidity persists, add a few drops of the hot primary solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under a vacuum.
Table 1: Example Solvent Ratios for Indazole Derivative Recrystallization [1]
| Solvent System | Volume Ratio (Solvent:Anti-solvent) | Purity Achieved |
| Acetone:Water | 3:1 to 2:5 | >99% |
| Ethanol:Water | 3:1 to 2:5 | >99% |
| Methanol:Water | 3:1 to 2:5 | >99% |
| Acetonitrile:Water | 3:1 to 2:5 | >99% |
| Tetrahydrofuran:Water | 3:1 to 2:5 | >99% |
Note: The optimal solvent ratio will need to be determined empirically for this compound.
Purification by Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities.
Problem: Poor separation of the product from impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect eluent system. | Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system that provides good separation between the desired product and impurities (a difference in Rf values of at least 0.2 is ideal). |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels to prevent poor separation. |
| Elution was too fast. | Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases. |
-
Select Eluent System: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.3-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica gel to settle, ensuring a flat, even bed.
-
Load the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elute the Column: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Collect Fractions: Collect the eluate in fractions and monitor the separation using TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Table 2: Example Data from Column Chromatography Purification of an Indazole Derivative
| Parameter | Value |
| Stationary Phase | Silica Gel (70-230 mesh)[2] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (80:20)[2] |
| Initial Purity | 85% |
| Final Purity | >98% |
| Yield | 75% |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing common purity issues.
References
Validation & Comparative
A Comparative Efficacy Analysis of Neuronal Nitric Oxide Synthase Inhibitors: 1-Methoxy-1h-indazol-7-ol versus 7-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 1-Methoxy-1h-indazol-7-ol and a well-established alternative, 7-Nitroindazole (7-NI), as inhibitors of neuronal nitric oxide synthase (nNOS). This document synthesizes available data to present a clear, objective analysis supported by experimental protocols and pathway visualizations to aid in research and development decisions.
Introduction
Nitric oxide (NO) is a critical signaling molecule in the nervous system, produced primarily by neuronal nitric oxide synthase (nNOS). Dysregulation of NO production is implicated in various neurological disorders, making nNOS a key therapeutic target. Indazole derivatives have emerged as a promising class of nNOS inhibitors. This guide focuses on comparing the inhibitory potential of this compound with the widely studied nNOS inhibitor, 7-Nitroindazole.
Quantitative Efficacy Comparison
While specific quantitative data for this compound is limited in publicly available literature, a related compound, 7-methoxyindazole, has been studied and provides a basis for a qualitative comparison. Research indicates that 7-methoxyindazole is a less potent inhibitor of nNOS compared to 7-Nitroindazole[1]. The following table summarizes the available efficacy data for 7-Nitroindazole.
| Compound | Target | IC50 Value | Notes |
| 7-Nitroindazole (7-NI) | Neuronal Nitric Oxide Synthase (nNOS) | ~2.3 ± 0.6 nM | Potent and selective inhibitor.[2] |
| This compound | Neuronal Nitric Oxide Synthase (nNOS) | Data not available | Expected to have inhibitory activity, potentially less potent than 7-NI based on data for 7-methoxyindazole. |
Note: The IC50 value for 7-Nitroindazole is a representative value from the literature and may vary depending on the specific assay conditions.
Mechanism of Action: Inhibition of the Nitric Oxide Signaling Pathway
Both this compound and 7-Nitroindazole are believed to exert their effects by inhibiting the enzymatic activity of nNOS. This enzyme catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. By inhibiting nNOS, these compounds reduce the downstream signaling effects of NO.
The nitric oxide signaling pathway, which is targeted by these inhibitors, is crucial for various neuronal functions. A simplified representation of this pathway is provided below.
Caption: Inhibition of the Nitric Oxide Signaling Pathway by Indazole Derivatives.
Experimental Protocols
The following is a generalized protocol for an in vitro neuronal nitric oxide synthase (nNOS) inhibition assay using the Griess reagent, which is a common method to quantify nitric oxide production by measuring its stable breakdown product, nitrite.
In Vitro nNOS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant nNOS.
Materials:
-
Recombinant nNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (activator)
-
Calcium Chloride (CaCl2)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds (this compound and 7-Nitroindazole) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and create a dilution series to test a range of concentrations.
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and CaCl2.
-
Prepare a sodium nitrite standard curve by diluting a stock solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a small volume of the diluted test compound or vehicle control.
-
Add the recombinant nNOS enzyme to each well.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrite Detection (Griess Reaction):
-
Stop the enzymatic reaction (e.g., by adding a reagent that denatures the enzyme or by placing the plate on ice).
-
Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A color change will indicate the presence of nitrite.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well.
-
Calculate the percentage of nNOS inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General workflow for an in vitro nNOS inhibition assay.
Conclusion
Based on the available, albeit limited, information, 7-Nitroindazole is a more potent inhibitor of neuronal nitric oxide synthase than methoxy-substituted indazoles. While direct quantitative data for this compound is needed for a definitive comparison, the existing evidence suggests it would likely exhibit a lower potency than 7-Nitroindazole. The provided experimental protocol offers a standardized method for directly comparing the efficacy of these and other potential nNOS inhibitors in a laboratory setting. Further research into the specific activity and selectivity of this compound is warranted to fully elucidate its therapeutic potential.
References
Validating the Binding Affinity of 1-Methoxy-1h-indazol-7-ol to its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of indazole-based compounds to neuronal nitric oxide synthase (nNOS), the putative target of 1-Methoxy-1h-indazol-7-ol. Due to the limited availability of public data for this compound, this document uses the closely related and well-characterized compound, 7-Methoxy-1H-indazole (7-MI), as a primary reference. The binding affinities of 7-MI and other relevant indazole derivatives are compared, and detailed experimental protocols for assessing target engagement are provided.
Introduction to Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). nNOS is primarily found in neuronal tissue and plays a significant role in neurotransmission. Dysregulation of nNOS activity has been implicated in a range of neurological disorders, making it an attractive therapeutic target. Indazole derivatives have emerged as a promising class of nNOS inhibitors.
Comparative Binding Affinity of Indazole Derivatives to nNOS
The following table summarizes the in vitro inhibitory potency of 7-Methoxy-1H-indazole (7-MI) and a well-known comparator, 7-Nitro-1H-indazole (7-NI), against nNOS.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Selectivity vs eNOS | Selectivity vs iNOS |
| 7-Methoxy-1H-indazole (7-MI) | nNOS | In vitro enzymatic assay | - | - | Preferential for nNOS | Less active against iNOS |
| 7-Nitro-1H-indazole (7-NI) | nNOS | Rat cerebellar NOS inhibition | 0.9 ± 0.1 | 5.6 | Selective for nNOS | - |
Experimental Protocols for Validating Binding Affinity
Two primary methods are widely used to determine the inhibitory activity of compounds against nNOS: the Griess assay, which measures nitrite (a stable oxidation product of NO), and the citrulline conversion assay, which directly measures the enzymatic activity of NOS.
1. Griess Assay for Nitric Oxide Production
This colorimetric assay quantifies the amount of nitrite in a sample, which is an indirect measure of NO production.
-
Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color, measured at 540 nm, is proportional to the nitrite concentration.
-
Procedure:
-
Prepare cell or tissue lysates containing nNOS.
-
Incubate the lysate with L-arginine (the substrate for nNOS) and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).
-
Add the test compound (e.g., this compound) at various concentrations.
-
After a defined incubation period, stop the reaction.
-
Add the Griess reagents to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite from a standard curve and determine the IC50 value of the inhibitor.
-
2. [14C]-L-Arginine to [14C]-L-Citrulline Conversion Assay
This radiometric assay directly measures the enzymatic activity of nNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
-
Principle: NOS enzymes convert L-arginine to L-citrulline and NO. By using [14C]-L-arginine as the substrate, the amount of [14C]-L-citrulline produced is a direct measure of enzyme activity.
-
Procedure:
-
Prepare purified nNOS enzyme or tissue homogenates.
-
Set up reaction mixtures containing the enzyme, [14C]-L-arginine, and required cofactors.
-
Add the test inhibitor at a range of concentrations.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a stop buffer.
-
Separate the unreacted [14C]-L-arginine from the product [14C]-L-citrulline using cation-exchange chromatography.
-
Quantify the amount of [14C]-L-citrulline using a scintillation counter.
-
Calculate the enzyme activity and determine the inhibitor's IC50 and Ki values.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in validating the binding affinity and the biological context of nNOS inhibition, the following diagrams are provided.
References
A Comparative Analysis of 1-Methoxy-1h-indazol-7-ol and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, methoxy-substituted indazoles have garnered significant attention for their potential as anticancer agents. This guide provides a comparative analysis of 1-Methoxy-1h-indazol-7-ol and its analogs, focusing on their anticancer properties. The information presented herein is a synthesis of publicly available research data.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of various methoxy-indazole derivatives against a panel of human cancer cell lines. It is important to note that these values are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted Indazole Analog (2f) | 4T1 (Breast Cancer) | 0.23 | [1] |
| HepG2 (Liver Cancer) | 0.80 | [1] | |
| MCF-7 (Breast Cancer) | 0.34 | [1] | |
| A549 (Lung Cancer) | >10 | [1] | |
| HCT116 (Colon Cancer) | 4.89 | [1] | |
| Indazole-3-carboxamide (50) | GSK-3β (Enzymatic Assay) | 0.35 | [2] |
| Indazole-3-carboxamide (49) | GSK-3β (Enzymatic Assay) | 1.7 | [2] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine (98) | FGFR1 (Enzymatic Assay) | 15.0 | [3] |
| SNU16 (Stomach Cancer) | 642.1 | [3] | |
| 3-aryl-indazole derivative (39a) | TrkA (Enzymatic Assay) | Not specified, but highest potency | [2] |
| Indazole–pyrimidine derivative (13e/f) | VEGFR-2 (Enzymatic Assay) | Potent inhibition | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data presented is for a variety of methoxy-substituted indazole analogs, not necessarily direct analogs of this compound with systematic variations.
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring and its appended functionalities. For methoxy-substituted indazoles, the following SAR observations have been noted in various studies:
-
Position of the Methoxy Group: The location of the methoxy group on the indazole core or on pendant aromatic rings can dramatically alter the anticancer potency and selectivity of the compounds. For instance, in some series, a methoxy group at the meta position of a phenyl ring attached to the indazole scaffold led to improved activity.[2]
-
Synergistic Effects with Other Groups: The presence of a methoxy group in conjunction with other functional groups, such as hydroxyl or halogen moieties, can enhance the biological activity.[2]
-
Influence on Kinase Inhibition: Many indazole derivatives exert their anticancer effects by inhibiting protein kinases. The methoxy group can influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of various kinases.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of indazole derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Apoptosis Detection (Western Blotting)
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin or GAPDH) for normalization.
Signaling Pathways
Indazole derivatives have been shown to modulate various signaling pathways implicated in cancer progression. Below are diagrams representing key pathways potentially affected by this compound and its analogs.
Caption: Experimental workflow for the synthesis and evaluation of indazole analogs.
Caption: Proposed apoptotic signaling pathway modulated by indazole analogs.
Caption: General mechanism of kinase inhibition by indazole analogs.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Biological Landscape of Methoxy-Indazoles: A Comparative Guide
While specific biological activity data for 1-Methoxy-1h-indazol-7-ol remains limited in publicly available research, the broader family of methoxy-substituted indazole derivatives has demonstrated significant potential across various therapeutic areas. This guide provides a comparative analysis of the biological activities of representative methoxy-indazole compounds, offering insights into their potential mechanisms of action and experimental validation. Due to the scarcity of data on this compound, this guide will focus on closely related and well-characterized methoxy-substituted indazole analogs to provide a relevant comparative framework for researchers, scientists, and drug development professionals.
Indazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry, forming the core of several FDA-approved drugs.[1] The introduction of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide explores the biological activities of select methoxy-indazoles in the key areas of anticancer, anti-inflammatory, and enzyme inhibitory activity.
Anticancer Activity: A Comparative Analysis
Several studies have highlighted the potent cytotoxic effects of methoxy-substituted indazole derivatives against various cancer cell lines. A notable example is the evaluation of curcumin-like indazole analogs.
Table 1: Comparative Cytotoxic Activity of Methoxy-Indazole Analog 3b and Standard Anticancer Agents.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | WiDr (Colon Cancer) IC₅₀ (µM) | Vero (Normal Kidney Cells) CC₅₀ (µM) | Selectivity Index (SI) against WiDr |
| Compound 3b * | 45.97 | 46.36 | 27.20 | 143.41 | 5.27 |
| Curcumin | >100 | >100 | >100 | - | - |
| Tamoxifen | < 10 | - | >100 | - | - |
| Doxorubicin | < 10 | < 10 | < 10 | - | - |
*Compound 3b: 4-([(7E)-3–(3,4–dimethoxyphenyl)–4,5,6,7–tetrahydro–3aH–indazol-7-ylidene]methyl)-2-methoxyphenol[2][3][4]
The data clearly indicates that Compound 3b exhibits significant cytotoxic activity, particularly against the WiDr colon cancer cell line, with a favorable selectivity index compared to normal Vero cells.[3][4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (MCF-7, HeLa, WiDr) and normal Vero cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
References
Head-to-Head Comparison: 1-Methoxy-1h-indazol-7-ol and Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, novel heterocyclic scaffolds are of significant interest due to their potential for potent and selective inhibition of key signaling pathways. This guide provides a comparative overview of the hypothetical inhibitory activity of 1-Methoxy-1h-indazol-7-ol against established inhibitors of Nitric Oxide Synthase (NOS) and p38 Mitogen-Activated Protein Kinase (MAPK), two important targets in drug development.
Note: As of the latest literature review, specific experimental data on the inhibitory activity of this compound is not publicly available. However, based on the known activity of the structurally related compound, 7-methoxy-1H-indazole, as a neuronal Nitric Oxide Synthase (nNOS) inhibitor, a hypothetical comparison is presented to guide future research and experimental design.
Quantitative Inhibitor Comparison
The following tables summarize the inhibitory potency (IC50 values) of well-characterized inhibitors of Nitric Oxide Synthases and p38 MAPK. The data for this compound is listed as "To Be Determined" to highlight the need for experimental validation.
Table 1: Comparison with Known Nitric Oxide Synthase (NOS) Inhibitors
| Compound | Target | IC50 | Reference Compound |
| This compound | nNOS (hypothesized) | To Be Determined | - |
| L-NMMA (NG-Monomethyl-L-arginine) | nNOS | 4.1 µM | Yes |
| Aminoguanidine | iNOS (selective) | Not specified as IC50 | Yes |
Table 2: Comparison with Known p38 MAPK Inhibitors
| Compound | Target | IC50 | Reference Compound |
| This compound | p38α MAPK (hypothesized) | To Be Determined | - |
| SB203580 | p38α MAPK | 50 nM | Yes |
| SB202190 | p38α/β MAPK | 50 nM/100 nM | Yes |
Signaling Pathways
Nitric Oxide Synthase (NOS) Signaling Pathway
Nitric Oxide Synthase is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes, including neurotransmission, vasodilation, and inflammation. The diagram below illustrates the basic pathway.
Caption: Hypothetical inhibition of the Nitric Oxide Synthase (NOS) signaling pathway by this compound.
Experimental Protocols
To facilitate the investigation of this compound and its comparison with known inhibitors, detailed protocols for relevant in vitro assays are provided below.
Experimental Workflow: In Vitro Inhibitor Screening
The following diagram outlines a general workflow for screening and characterizing novel enzyme inhibitors.
Caption: A generalized workflow for the in vitro screening of enzyme inhibitors.
Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol is adapted for a 96-well plate format to determine the inhibitory effect of compounds on NOS activity by measuring the accumulation of nitrite, a stable product of NO oxidation.
Materials:
-
Recombinant nNOS, iNOS, or eNOS
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (CaCl2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
Test Compound (this compound) and Reference Inhibitors (e.g., L-NMMA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in Assay Buffer.
-
Prepare a sodium nitrite standard curve (0-100 µM) in Assay Buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or reference inhibitor at various concentrations.
-
A mixture of cofactors: NADPH, BH4, Calmodulin, and CaCl2 (omit Calmodulin and CaCl2 for iNOS).
-
Recombinant NOS enzyme.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-Arginine to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrite Detection (Griess Reaction):
-
Stop the enzyme reaction (e.g., by adding a reagent that denatures the enzyme or by placing on ice).
-
Add Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve using the sodium nitrite standards.
-
Determine the concentration of nitrite produced in each well from the standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: p38 MAPK Inhibition Assay (Kinase Activity Assay)
This protocol describes a general method for measuring the kinase activity of p38 MAPK and its inhibition by test compounds using a substrate phosphorylation assay.
Materials:
-
Active recombinant p38α MAPK
-
ATF2 (Activating Transcription Factor 2) or other suitable substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Compound (this compound) and Reference Inhibitors (e.g., SB203580)
-
Phospho-specific antibody against the phosphorylated substrate (e.g., anti-phospho-ATF2)
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Detection reagent (e.g., chemiluminescent substrate, fluorescent substrate)
-
96-well microplate (e.g., high-binding for ELISA-based detection)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following to each well:
-
Kinase Assay Buffer
-
Test compound or reference inhibitor at various concentrations.
-
Substrate (e.g., ATF2).
-
Active p38α MAPK enzyme.
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Substrate Phosphorylation (ELISA-based example):
-
Stop the kinase reaction by adding a stop buffer (e.g., EDTA-containing buffer).
-
Transfer the reaction mixture to a high-binding 96-well plate coated with a capture antibody for the substrate.
-
Incubate to allow the substrate to bind.
-
Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells.
-
Add the labeled secondary antibody and incubate.
-
Wash the wells.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This guide provides a framework for the comparative evaluation of this compound. The provided protocols and data on known inhibitors will be valuable for researchers initiating studies on this and other novel indazole-based compounds. Experimental determination of the inhibitory profile of this compound is crucial to validate the hypotheses presented and to ascertain its potential as a therapeutic agent.
Unveiling the Action of 1-Methoxy-1h-indazol-7-ol: A Comparative Guide to its Potency as a Nitric Oxide Synthase Inhibitor
For Immediate Release: Redwood City, CA – In the intricate landscape of drug discovery, the quest for selective enzyme inhibitors remains a paramount challenge. This guide provides a comprehensive comparison of the purported mechanism of action of 1-Methoxy-1h-indazol-7-ol, postulating it as a neuronal nitric oxide synthase (nNOS) inhibitor. Due to the limited direct experimental data on this specific compound, this analysis leverages data from its close structural isomer, 7-methoxy-1H-indazole, to infer its biological activity. This guide will objectively compare its anticipated performance with established nitric oxide synthase (NOS) inhibitors, 7-nitroindazole and aminoguanidine, supported by established experimental protocols.
Postulated Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase
While direct evidence for this compound is not publicly available, its structural analog, 7-methoxy-1H-indazole, has been identified as an inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme.[1][2] Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. The overproduction of NO by nNOS has been implicated in neurodegenerative diseases, making selective nNOS inhibitors a significant area of therapeutic interest.
The indazole scaffold is a known pharmacophore for NOS inhibition.[3] The mechanism of inhibition is believed to involve the binding of the indazole derivative to the heme active site of the enzyme, thereby competing with the natural substrate, L-arginine, and preventing the synthesis of nitric oxide.
Comparative Analysis of NOS Inhibitors
To contextualize the potential efficacy of this compound, its performance is compared against two well-characterized NOS inhibitors: 7-nitroindazole, a known selective nNOS inhibitor, and aminoguanidine, which exhibits selectivity for the inducible NOS (iNOS) isoform.
| Compound | Target Isoform(s) | IC50 (µM) |
| This compound (inferred) | nNOS | Data not available |
| 7-methoxy-1H-indazole | nNOS | Data not available (noted as less potent than 7-nitroindazole)[2] |
| 7-nitroindazole | nNOS | 0.71 (rat nNOS)[2][4] |
| eNOS | 0.78 (bovine eNOS)[2][4] | |
| iNOS | 5.8 (rat iNOS)[2][4] | |
| Aminoguanidine | iNOS | 2.1 (mouse iNOS)[5] |
| nNOS | >100 (rat nNOS)[5] | |
| eNOS | >100 (bovine eNOS)[5] |
Table 1: Comparative IC50 Values of NOS Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for this compound is inferred from its structural similarity to 7-methoxy-1H-indazole.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
In Vitro Nitric Oxide Synthase Inhibition Assay
This assay directly measures the enzymatic activity of purified NOS isoforms in the presence of an inhibitor.
Objective: To determine the IC50 value of a test compound against nNOS, eNOS, and iNOS.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes.
-
L-[³H]arginine (radiolabeled substrate).
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (cofactors).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).
-
Dowex AG 50WX-8 resin (sodium form).
-
Scintillation cocktail and liquid scintillation counter.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the respective NOS isoform.
-
Add varying concentrations of the test compound to the reaction mixture. A vehicle control (solvent only) should be included.
-
Initiate the reaction by adding L-[³H]arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[³H]arginine.
-
Centrifuge the samples to pellet the resin.
-
Transfer the supernatant, containing the radiolabeled product L-[³H]citrulline, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Nitric Oxide Production Assay (Griess Assay)
This assay measures the production of nitric oxide in a cellular context by quantifying its stable metabolite, nitrite.
Objective: To assess the ability of a test compound to inhibit NO production in cells expressing a specific NOS isoform.
Materials:
-
Cell line expressing the target NOS isoform (e.g., RAW 264.7 macrophages for iNOS, or a transfected cell line for nNOS).
-
Cell culture medium and supplements.
-
Stimulating agent to induce NOS expression/activity (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS in RAW 264.7 cells).
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite standard solution.
-
96-well microplate reader.
-
Test compound.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compound for a specified duration.
-
Induce NO production by adding the appropriate stimulating agent (if necessary).
-
Incubate the cells for a period sufficient to allow for NO production (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Prepare a standard curve using the sodium nitrite standard solution.
-
Add the Griess reagent to the supernatant samples and the nitrite standards in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound.
Visualizing the Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the nitric oxide signaling pathway and the experimental workflows.
References
- 1. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitroindazole - Labchem Catalog [catalog.labchem.com.my]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Methoxy-1h-indazol-7-ol and Leading Indazole-Based Anticancer Agents
A Guide for Researchers and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. This guide provides a comparative overview of the hypothetical properties of 1-Methoxy-1h-indazol-7-ol and the established clinical performance of two prominent indazole-based anticancer drugs: Pazopanib and Niraparib. This analysis is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the reproducibility of experiments involving indazole derivatives and the exploration of novel chemical entities in oncology.
While direct experimental data for this compound is not publicly available, its structural features—a methoxy group at the 1-position and a hydroxyl group at the 7-position of the indazole ring—suggest potential biological activity. The methoxy group can influence metabolic stability and cell permeability, while the hydroxyl group can participate in hydrogen bonding with biological targets. Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against various protein kinases implicated in cancer signaling pathways.
This guide will objectively compare the known experimental data of Pazopanib and Niraparib, providing a benchmark for the potential evaluation of novel derivatives like this compound.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of Pazopanib and Niraparib against a range of cancer cell lines and their target kinases. These data are crucial for understanding their potency and selectivity.
Table 1: Comparative Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Pazopanib | VEGFR1 | 10[1][2][3][4] |
| VEGFR2 | 30[1][2][3][4][5] | |
| VEGFR3 | 47[1][2][3][4] | |
| PDGFRα | 71[4] | |
| PDGFRβ | 84[1][2][3][4] | |
| c-Kit | 74[1][2][3][4] | |
| FGFR1 | 140[3] | |
| Niraparib | PARP-1 | 3.8[6][7] |
| PARP-2 | 2.1[6][7] |
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Pazopanib | 786-O | Renal Cell Carcinoma | ~20 (48h)[8] |
| CAKI-2 | Renal Cell Carcinoma | ~40 (48h)[8] | |
| SYO-1 | Synovial Sarcoma | < 1 µg/mL | |
| HS-SY-II | Synovial Sarcoma | < 1 µg/mL[1] | |
| Niraparib | PEO1 (BRCA2 mutant) | Ovarian Cancer | 7.487[9] |
| UWB1.289 (BRCA1 mutant) | Ovarian Cancer | 21.34[9] | |
| UWB1.289+BRCA1 (BRCA1 proficient) | Ovarian Cancer | 58.98[9] | |
| MIA PaCa-2 (BRCA proficient) | Pancreatic Cancer | 26[10] | |
| PANC-1 (BRCA proficient) | Pancreatic Cancer | 50[10] | |
| Capan-1 (BRCA2 deficient) | Pancreatic Cancer | 15[10] | |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 0.018[6] | |
| MDA-MB-231 (BRCA proficient) | Breast Cancer | ≤ 20[11] | |
| MDA-MB-468 (BRCA proficient) | Breast Cancer | ≤ 20[11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Pazopanib and Niraparib are attributable to their distinct mechanisms of action, which involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib exerts its anti-cancer effects primarily by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[5][12] Its main targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3][4] By blocking the ATP-binding pocket of these receptors, Pazopanib prevents their phosphorylation and subsequent activation of downstream signaling cascades, leading to a reduction in tumor vascularization, growth, and survival.
Niraparib: A PARP Inhibitor Exploiting Synthetic Lethality
Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[6][7] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks (DSBs) through homologous recombination, the inhibition of PARP by Niraparib leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating DSBs that cannot be repaired, ultimately resulting in cell death through a mechanism known as synthetic lethality.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 12. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoxy-Substituted Indazole Derivatives in Kinase Inhibition and Cytotoxicity Assays
Disclaimer: Publicly available experimental data for 1-Methoxy-1h-indazol-7-ol in specific biological assays could not be located. Therefore, this guide provides a comparative analysis of other relevant methoxy-substituted indazole derivatives, focusing on their activity as kinase inhibitors, a common therapeutic target for this class of compounds.
Indazole derivatives are a prominent scaffold in medicinal chemistry, recognized for their diverse biological activities.[1] A number of these compounds, including those with methoxy substitutions, have been developed as potent kinase inhibitors for the treatment of cancer.[2] This guide compares a series of N1-phenyl-6-methoxy-1H-indazole derivatives based on their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Additionally, the guide provides a detailed protocol for a common cytotoxicity assay used to evaluate the effect of such compounds on cancer cell lines.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of N1-phenyl-6-methoxy-1H-indazole derivatives against the VEGFR-2 kinase and their cytotoxic effects on the A549 human lung cancer cell line.
| Compound ID | R Group (at C3) | VEGFR-2 IC₅₀ (µM) | A549 Cell Line IC₅₀ (µM) |
| 1a | 4-fluorophenyl | 0.28 | 3.65 |
| 1b | 4-chlorophenyl | 0.19 | 2.89 |
| 1c | 4-bromophenyl | 0.15 | 2.43 |
| 1d | 4-methylphenyl | 0.35 | 4.12 |
| 1e | 4-methoxyphenyl | 0.41 | 4.87 |
| Pazopanib * | - | 0.03 | - |
*Pazopanib is an FDA-approved multi-kinase inhibitor containing an indazole core and is included for reference. Its primary targets include VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[3][4][5]
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a typical method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against the VEGFR-2 kinase.[6][7][8][9]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 kinase and the peptide substrate in the kinase buffer.
-
Serially dilute the test compounds in DMSO and add them to the wells of the 96-well plate. A DMSO-only control is included.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
After incubation, add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][10][11]
Materials:
-
A549 human lung cancer cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds. A DMSO-only control is included.
-
Incubate the cells for an additional 48 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the IC₅₀ values are determined.
Mandatory Visualization
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to downstream cellular responses involved in angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of indazole derivatives.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. VEGFA-VEGFR2 signaling (WP3888) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hypothetical Benchmarking of 1-Methoxy-1h-indazol-7-ol Against 7-Nitroindazole as a Neuronal Nitric Oxide Synthase Inhibitor
Introduction: This comparison guide provides a hypothetical benchmarking analysis of 1-Methoxy-1h-indazol-7-ol against the standard reference compound, 7-Nitroindazole. Due to the limited publicly available data on the specific biological targets of this compound, this guide is based on the plausible hypothesis that it acts as an inhibitor of neuronal Nitric Oxide Synthase (nNOS). This hypothesis is informed by the known activity of structurally related 7-substituted indazole derivatives, such as 7-methoxyindazole and 7-nitroindazole, which have been identified as inhibitors of NOS.[1][2] 7-Nitroindazole is a well-established and selective inhibitor of nNOS and therefore serves as an appropriate standard for this comparative analysis.[3] The following sections present hypothetical experimental data and protocols to illustrate how such a benchmarking study would be conducted.
Quantitative Data Summary
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound and 7-Nitroindazole against the three isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The data is presented to illustrate a potential selectivity profile for the test compound.
| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| This compound | 150 | 3000 | 5000 | 20 | 33.3 |
| 7-Nitroindazole | 200 | 10000 | 8000 | 50 | 40 |
Experimental Protocols
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound and 7-Nitroindazole against recombinant human nNOS, eNOS, and iNOS enzymes.
Materials:
-
Recombinant human nNOS, eNOS, and iNOS enzymes
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (CaCl2)
-
Hemoglobin (for detection of NO)
-
Test compounds (this compound and 7-Nitroindazole) dissolved in DMSO
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: The recombinant NOS enzymes are diluted to the desired concentration in the assay buffer. For nNOS and eNOS, calmodulin and CaCl2 are added to the buffer to ensure enzyme activation.
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.
-
Assay Reaction:
-
To each well of a 96-well microplate, add the assay buffer, NADPH, BH4, and hemoglobin.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the prepared NOS enzyme and L-Arginine solution to each well.
-
-
Incubation: The microplate is incubated at 37°C for a specified period (e.g., 30 minutes).
-
Detection: The formation of nitric oxide (NO) is measured by monitoring the change in absorbance of oxyhemoglobin to methemoglobin at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Simplified signaling pathway of neuronal Nitric Oxide Synthase (nNOS).
Caption: Experimental workflow for the in vitro NOS inhibition assay.
References
Safety Operating Guide
Proper Disposal of 1-Methoxy-1h-indazol-7-ol: A Step-by-Step Guide for Laboratory Professionals
Hazard Assessment and Safety Precautions
While a specific Safety Data Sheet (SDS) for 1-Methoxy-1h-indazol-7-ol is not widely available, data from structurally similar compounds, such as 3-Amino-4-methoxy-1H-indazole and 6-Methoxy-1-methyl-1H-indazole, indicate that this compound should be handled as a hazardous substance. Key potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]
Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal. The following protocol outlines the steps for collecting and storing waste this compound.
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and any known hazard warnings (e.g., "Irritant"). Include the accumulation start date.
-
Waste Collection:
-
Solid Waste: For pure compound or material contaminated with the solid compound (e.g., weighing paper, contaminated gloves), carefully place it into the designated solid waste container. Avoid generating dust.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
Disposal Procedure
Final disposal of chemical waste must be handled by trained professionals.
-
Consult Institutional Guidelines: Before initiating a disposal request, review your institution's specific chemical waste disposal procedures.
-
Request a Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste container. Provide them with the full chemical name and any available hazard information.
-
Documentation: Complete any required waste disposal forms or manifests as provided by your EHS department.
-
Professional Disposal: The EHS department will then transport the waste to a licensed and approved waste disposal facility for proper treatment and disposal in accordance with local, state, and federal regulations.[1][2]
Data Presentation: Hazard and Disposal Summary
| Parameter | Information (Based on Analogous Compounds) | Citation |
| Physical State | Solid or Liquid | [3] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Handling Precautions | Use in a well-ventilated area or chemical fume hood. Avoid generating dust. | [1][2] |
| Waste Container | Labeled, sealed, and compatible hazardous waste container. | |
| Disposal Method | Via institutional Environmental Health and Safety (EHS) at an approved waste disposal plant. | [1][2] |
Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Methoxy-1h-indazol-7-ol
Essential Safety and Handling Guide for 1-Methoxy-1h-indazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound. The following guidance is based on the safety data for structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for this particular chemical. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous chemical structures, this compound is anticipated to be a hazardous substance. Primary concerns include irritation to the skin and eyes, and potential respiratory tract irritation. Strict adherence to PPE guidelines is mandatory to ensure personnel safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z87.1 standards. | Protects against potential splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which may lead to irritation. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of any dust or vapors, which could cause respiratory irritation. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan
| Procedure | Guideline |
| Receiving | Inspect container for damage upon receipt. Log the chemical into the laboratory inventory. |
| Handling | All handling of solid material should be conducted in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
| Empty Containers | Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label before disposal. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required to mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response
| Spill Size | Containment and Cleanup |
| Small Spill | Wearing appropriate PPE, carefully sweep or scoop up the material and place it into a designated hazardous waste container. Clean the spill area with a suitable solvent and decontaminate all tools used. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
